Product packaging for 4-Bromo-6-methylisoquinoline(Cat. No.:CAS No. 1204298-52-1)

4-Bromo-6-methylisoquinoline

Cat. No.: B598380
CAS No.: 1204298-52-1
M. Wt: 222.085
InChI Key: UQKURXKBUHYNAT-UHFFFAOYSA-N
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Description

4-Bromo-6-methylisoquinoline is a functionalized heterocyclic compound designed for advanced chemical synthesis and drug discovery research. The isoquinoline scaffold is a privileged structure in medicinal chemistry , recognized as an inextricable template for developing biologically active molecules . This brominated derivative is particularly valuable for its reactivity in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to introduce diverse structural elements at the 4-position and explore novel chemical space . The core isoquinoline structure is of high interest in the synthesis of compounds with a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties . The bromine atom acts as a key reactive site for further structural elaboration, making this compound a critical intermediate for constructing complex molecular architectures for hit-to-lead optimization and the discovery of new therapeutic agents . This product is intended for use in laboratory research only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B598380 4-Bromo-6-methylisoquinoline CAS No. 1204298-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methylisoquinoline
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InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKURXKBUHYNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676670
Record name 4-Bromo-6-methylisoquinoline
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Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-52-1
Record name 4-Bromo-6-methylisoquinoline
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Record name 4-Bromo-6-methylisoquinoline
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Record name 4-Bromo-6-methylisoquinoline
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-6-methylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core. This structure is a recognized scaffold in medicinal chemistry, and the strategic placement of a bromine atom and a methyl group offers versatile opportunities for chemical modification. The bromine atom at the 4-position serves as a key functional handle for introducing further complexity through various cross-coupling reactions, while the methyl group at the 6-position influences the molecule's electronic properties and steric profile. This compound is primarily utilized as an intermediate for chemical research and pharmaceutical development, with specific applications as a building block in the synthesis of protein degraders.[1][2] This technical guide provides a consolidated overview of its chemical properties, analytical methodologies, and potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 1204298-52-1[2][3][4]
Molecular Formula C₁₀H₈BrN[1][3][4]
Molecular Weight 222.08 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 80-83 °C[1]
Purity Typically available from ≥95% to >98%[1][2][4]
Solubility Soluble in organic solvents such as ethanol and acetone[1]
Storage Store in a cool, dry place in a tightly sealed container[1]
Spectroscopic Data

While specific, detailed spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the isoquinoline ring system would be expected in the downfield region (approx. 7.5-9.0 ppm). A distinct singlet for the methyl group (CH₃) protons would appear in the upfield region (approx. 2.5 ppm).
¹³C NMR Resonances for the ten carbon atoms would be observed. Aromatic carbons typically appear between 120-150 ppm. The signal for the methyl carbon would be found in the upfield region.
Infrared (IR) The spectrum would likely show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching vibrations from the isoquinoline ring, and a band corresponding to the C-Br stretch.
Mass Spectrometry The mass spectrum will display a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.[5] This results in two peaks of almost equal intensity separated by 2 m/z units.

Experimental Protocols

The following sections describe generalized protocols for the analytical characterization of this compound. These methodologies are standard for ensuring the identity, purity, and structural integrity of such chemical intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of the compound by separating it from any potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Sample Preparation : Accurately weigh and dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid or formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Data Analysis : The purity is determined by calculating the relative peak area of the main compound against the total area of all observed peaks in the chromatogram.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the primary method for confirming the chemical structure.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire a proton spectrum using a standard pulse sequence. The spectral width is typically set to encompass a range of 0-12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans compared to ¹H NMR to obtain adequate signal intensity. The spectral width is generally set to 0-220 ppm.

  • Data Analysis : Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon environments match the expected structure of this compound.

Visualizations

The following diagrams illustrate a typical analytical workflow for compound characterization and a potential signaling pathway relevant to the broader class of bromo-isoquinoline compounds in drug discovery.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_validation Final Validation cluster_final Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry (MS) Purification->MS Characterization HPLC HPLC Analysis Purification->HPLC Characterization IR IR Spectroscopy Purification->IR Characterization Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis IR->Data_Analysis Purity_Check Purity > 95%? Data_Analysis->Purity_Check Pass Qualified Compound Purity_Check->Pass Yes Fail Further Purification Purity_Check->Fail No Fail->Purification

A generalized workflow for the synthesis and analytical characterization of a chemical intermediate.

Reactivity and Applications in Drug Development

This compound is a valuable building block due to the reactivity of its bromo-substituent. The carbon-bromine bond provides a reactive site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

While direct biological activity data for this compound is limited, the isoquinoline scaffold is present in numerous bioactive compounds. Derivatives of the closely related 6-bromoquinoline have been explored for various therapeutic applications, including as potential anticancer agents.[6] The development of such agents often involves targeting key cellular signaling pathways that are dysregulated in cancer.

Potential Signaling Pathway Involvement

One of the most critical pathways in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. This pathway is a frequent target in modern oncology drug discovery.[6] Derivatives of bromoquinolines have been investigated as potential inhibitors of this pathway.[6] Inhibition can block downstream signals that promote cell growth and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.[6]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Blocks Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Bromo-isoquinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by bioactive quinoline/isoquinoline derivatives.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be employed during handling. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 4-Bromo-6-methylisoquinoline (CAS: 1204298-52-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-methylisoquinoline is a halogenated aromatic heterocyclic compound. While specific research on this molecule is not extensively published, its structural motifs are prevalent in a variety of biologically active compounds. This technical guide serves as a comprehensive resource on this compound, consolidating available data and providing scientifically grounded hypothetical methodologies for its synthesis and analysis. This document also explores its potential applications, particularly as a building block in the development of targeted protein degraders, a cutting-edge area in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₈BrN.[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1204298-52-1[1][2]
Molecular Formula C₁₀H₈BrN[1][2]
Molecular Weight 222.08 g/mol [2]
Purity ≥95% (commercially available)[1]
Appearance White to off-white solid[3]
Storage Room temperature, in a dry and dark place[1]

Synthesis and Mechanism

Hypothetical Experimental Protocol: Bischler-Napieralski Approach

This proposed synthesis involves the acylation of a substituted phenethylamine followed by acid-catalyzed cyclization and subsequent aromatization.

Step 1: Synthesis of N-(4-methylphenethyl)acetamide

  • To a solution of 2-(p-tolyl)ethan-1-amine (1 equivalent) in an appropriate solvent such as dichloromethane, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methylphenethyl)acetamide. Purify by column chromatography if necessary.

Step 2: Cyclization to 6-methyl-3,4-dihydroisoquinoline

  • To the N-(4-methylphenethyl)acetamide (1 equivalent), add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent like toluene.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline.

Step 3: Aromatization to 6-methylisoquinoline

  • Dissolve the crude 6-methyl-3,4-dihydroisoquinoline in a suitable solvent like toluene.

  • Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain crude 6-methylisoquinoline.

Step 4: Bromination to this compound

  • Dissolve 6-methylisoquinoline (1 equivalent) in a suitable solvent like acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature.

  • Stir the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

G cluster_0 Starting Materials cluster_1 Step 1: Acylation cluster_2 Step 2: Cyclization cluster_3 Step 3: Aromatization cluster_4 Step 4: Bromination 2-(p-tolyl)ethan-1-amine 2-(p-tolyl)ethan-1-amine N-(4-methylphenethyl)acetamide N-(4-methylphenethyl)acetamide 2-(p-tolyl)ethan-1-amine->N-(4-methylphenethyl)acetamide Acetyl chloride, Et3N, DCM Acetyl chloride Acetyl chloride 6-methyl-3,4-dihydroisoquinoline 6-methyl-3,4-dihydroisoquinoline N-(4-methylphenethyl)acetamide->6-methyl-3,4-dihydroisoquinoline POCl3, Toluene, Reflux 6-methylisoquinoline 6-methylisoquinoline 6-methyl-3,4-dihydroisoquinoline->6-methylisoquinoline Pd/C, Toluene, Reflux This compound This compound 6-methylisoquinoline->this compound NBS, Acetic Acid

Caption: Hypothetical workflow for the synthesis of this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following are standard analytical techniques and expected outcomes.

Analytical TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Aromatic protons in the range of 7.5-9.0 ppm. A singlet for the methyl group protons around 2.5 ppm.
¹³C NMR Chemical Shift (δ)Aromatic carbons typically appear between 120-150 ppm. The methyl carbon signal would be expected in the upfield region.
Mass Spectrometry (MS) Molecular Ion (m/z)A characteristic isotopic pattern for a monobrominated compound with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). Expected [M+H]⁺ at m/z 222.0 and 224.0.
HPLC (RP) Purity>95% for use in further applications.
Elemental Analysis % CompositionC: 54.08%, H: 3.63%, Br: 35.98%, N: 6.31% (Theoretical).
General Experimental Protocol: HPLC Purity Analysis
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol or a mixture of the mobile phase.

Biological Activity and Applications

While direct biological studies on this compound are not prominent in the public domain, the isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry.[4] Derivatives of isoquinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The presence of a bromine atom can enhance the biological activity of a molecule.[1]

Application as a Protein Degrader Building Block

This compound is commercially marketed as a "Protein Degrader Building Block".[1] This suggests its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[5]

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6]

The bromo- and methyl-substituted isoquinoline moiety of this compound can serve as a versatile scaffold or a precursor to a ligand for a protein of interest. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker or build a more complex POI ligand.

G cluster_0 PROTAC Structure cluster_1 Potential Role of this compound cluster_2 Mechanism of Action POI Ligand POI Ligand Linker Linker POI Ligand->Linker Connected via E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Connects to This compound This compound This compound->POI Ligand Acts as precursor or core scaffold PROTAC PROTAC (containing isoquinoline moiety) POI POI PROTAC->POI E3 Ligase E3 Ligase PROTAC->E3 Ligase Ternary Complex Ternary Complex PROTAC->Ternary Complex POI->Ternary Complex E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

Caption: Logical diagram of the role of this compound in PROTACs.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. While detailed characterization and biological activity data for this specific molecule are yet to be widely published, this technical guide provides a solid foundation for researchers by outlining plausible synthetic and analytical methodologies. The structural features of this compound make it an attractive starting point for the synthesis of novel therapeutic agents, and further research into its properties and applications is warranted.

References

4-Bromo-6-methylisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, potential applications, and synthetic methodologies related to 4-Bromo-6-methylisoquinoline. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of targeted therapeutics.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyDataCitations
Molecular Formula C₁₀H₈BrN[1][2]
Molecular Weight 222.08 g/mol [2]
CAS Number 1204298-52-1[1][2]
Appearance White to off-white crystalline powder
Purity Typically available at ≥95%[1]
Classification Protein Degrader Building Block[1]

Applications in Drug Development

This compound is a heterocyclic compound recognized for its utility as a versatile intermediate in organic synthesis. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom provides a reactive site for further functionalization, often through cross-coupling reactions.

Notably, this compound is classified as a Protein Degrader Building Block [1]. This suggests its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Furthermore, derivatives of the closely related quinoline and isoquinoline cores have been investigated as potent inhibitors of critical cellular signaling pathways implicated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival. The structural features of this compound make it a suitable starting point for developing inhibitors that target key kinases within this cascade.

Potential Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway. A therapeutic agent derived from the this compound scaffold could be designed to inhibit key components like PI3K, Akt, or mTOR, thereby blocking downstream signals that promote tumor cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Disclaimer: This represents a generalized experimental protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound.

Materials:

  • Precursor: 1-(azidomethyl)-4-methyl-2-(phenylethynyl)benzene (or similar 2-alkynyl benzyl azide)

  • Catalyst: Palladium(II) bromide (PdBr₂)

  • Reagents: Copper(II) bromide (CuBr₂), Lithium bromide (LiBr)

  • Solvent: Acetonitrile (MeCN)

  • Standard laboratory glassware and purification apparatus (e.g., flash column chromatography)

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the 2-alkynyl benzyl azide precursor (1.0 equiv.), Palladium(II) bromide (5 mol%), Copper(II) bromide (3.0 equiv.), and Lithium bromide (2.0 equiv.).

  • Solvent Addition: Add dry acetonitrile (MeCN) to the flask to achieve a suitable concentration (e.g., 0.06 M).

  • Reaction Conditions: Stir the mixture at 80°C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow Start 1. Combine Reactants (Precursor, PdBr₂, CuBr₂, LiBr) Solvent 2. Add Acetonitrile (Solvent) Start->Solvent React 3. Heat and Stir (80°C) Solvent->React Monitor 4. Monitor by TLC/GC React->Monitor Monitor->React Incomplete Workup 5. Cool and Filter Monitor->Workup Complete Purify 6. Concentrate and Purify (Column Chromatography) Workup->Purify End 7. Characterize Product (NMR, MS) Purify->End

Workflow for the synthesis of this compound.

References

4-Bromo-6-methylisoquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-Bromo-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of the 6-methylisoquinoline scaffold. Isoquinoline and its derivatives are fundamental structural motifs in a vast array of natural products and pharmacologically active compounds, exhibiting activities such as vasodilation and anticancer properties. The introduction of a bromine atom at the C4-position and a methyl group at the C6-position offers a unique substitution pattern that can be valuable for developing novel pharmaceutical candidates and molecular probes. The bromine atom, in particular, serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Proposed Overall Synthetic Pathway

The proposed synthesis of this compound is a two-stage process. The first stage involves the synthesis of the 6-methylisoquinoline intermediate via the Bischler-Napieralski reaction, followed by dehydrogenation. The second stage is the regioselective bromination of the 6-methylisoquinoline at the C4-position.

Overall_Pathway Start Starting Materials Intermediate 6-Methylisoquinoline Start->Intermediate Stage 1: Bischler-Napieralski Reaction & Dehydrogenation Final This compound Intermediate->Final Stage 2: Regioselective Bromination

Caption: Overall proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 6-Methylisoquinoline

The synthesis of the 6-methylisoquinoline core will be achieved using the Bischler-Napieralski reaction, a reliable method for constructing the isoquinoline skeleton.[1][2] This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent to form a dihydroisoquinoline, which is then aromatized.

Stage 1a: Synthesis of N-(2-(4-methylphenyl)ethyl)formamide

The first step is the formation of the amide precursor from 2-(4-methylphenyl)ethylamine.

Stage_1a p_methylphenethylamine 2-(4-Methylphenyl)ethylamine formamide_precursor N-(2-(4-methylphenyl)ethyl)formamide p_methylphenethylamine->formamide_precursor Ethyl Formate, Reflux

Caption: Synthesis of the amide precursor for the Bischler-Napieralski reaction.

Experimental Protocol:

  • To a round-bottom flask, add 2-(4-methylphenyl)ethylamine (1.0 eq) and ethyl formate (3.0 eq).

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate under reduced pressure to yield the crude N-(2-(4-methylphenyl)ethyl)formamide, which can often be used in the next step without further purification.

Stage 1b: Bischler-Napieralski Cyclization and Dehydrogenation

The amide is then cyclized and subsequently aromatized to yield 6-methylisoquinoline.

Stage_1b Amide N-(2-(4-methylphenyl)ethyl)formamide DHIQ 6-Methyl-3,4-dihydroisoquinoline Amide->DHIQ 1. POCl3, Toluene, Reflux IQ 6-Methylisoquinoline DHIQ->IQ 2. 10% Pd/C, Toluene, Reflux

Caption: Cyclization and dehydrogenation to form 6-methylisoquinoline.

Experimental Protocol:

  • Dissolve N-(2-(4-methylphenyl)ethyl)formamide (1.0 eq) in dry toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the solution at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH solution to pH > 10, keeping the temperature below 20 °C.

  • Extract the aqueous layer with toluene or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methyl-3,4-dihydroisoquinoline.

  • To the crude dihydroisoquinoline, add fresh toluene and 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

  • Heat the mixture to reflux for 4-6 hours. Monitor the dehydrogenation by TLC or GC-MS.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 6-methylisoquinoline.

Quantitative Data for Stage 1 (Based on analogous reactions):

Reactant/ProductMolar Eq.Typical Yield (%)Notes
N-(2-(4-methylphenyl)ethyl)formamide1.090-95Often used crude
6-Methyl-3,4-dihydroisoquinoline-70-85Over the cyclization step
6-Methylisoquinoline-85-95Over the dehydrogenation step
Overall Yield 53-76

Stage 2: Regioselective Bromination of 6-Methylisoquinoline

Electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene ring at positions C5 and C8, as the pyridine ring is deactivated. The methyl group at C6 is an ortho-, para-directing activator, which would further favor substitution at C5 and C7. Therefore, achieving direct bromination at the C4 position is challenging and requires specific conditions that may deviate from standard electrophilic substitution. A plausible approach involves the use of N-Bromosuccinimide (NBS) under conditions that may favor a radical pathway or reaction with an activated isoquinolinium species.

Stage_2 6-MeIQ 6-Methylisoquinoline 4-Br-6-MeIQ This compound 6-MeIQ->4-Br-6-MeIQ NBS, CCl4, Radical Initiator (AIBN), Reflux

Caption: Proposed regioselective bromination of 6-methylisoquinoline at the C4-position.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 6-methylisoquinoline (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate this compound. The separation of constitutional isomers (e.g., 5-bromo and 8-bromo derivatives) may be required.

Quantitative Data for Stage 2 (Estimated):

Reactant/ProductMolar Eq.Estimated Yield (%)Notes
N-Bromosuccinimide (NBS)1.1-Recrystallized NBS should be used.
AIBN0.05-
This compound-30-50Yield is an estimate due to potential formation of other isomers. Optimization of reaction conditions is likely necessary.

Summary of Quantitative Data

The following table summarizes the key quantitative aspects of the proposed synthesis pathway.

StageReactionKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
1aAmide FormationEthyl FormateNeatReflux12-1890-95
1bCyclizationPOCl₃TolueneReflux2-470-85
1bDehydrogenation10% Pd/CTolueneReflux4-685-95
2BrominationNBS, AIBNCCl₄Reflux4-830-50 (estimated)

Conclusion

This technical guide presents a viable and logical synthetic pathway for the preparation of this compound, a compound for which a direct synthesis has not been reported. The proposed route employs the well-established Bischler-Napieralski reaction for the construction of the core 6-methylisoquinoline structure, followed by a regioselective bromination at the C4-position. While the initial synthesis of 6-methylisoquinoline is expected to be high-yielding, the regioselectivity of the bromination step may require significant optimization to favor the desired C4-isomer and maximize its yield. This proposed pathway provides a strong foundation for researchers and drug development professionals to access this and other novel isoquinoline derivatives. Further investigation into alternative C4-functionalization strategies, such as those involving isoquinolinium salt intermediates, may offer improved selectivity and yield.

References

Spectroscopic Profile of 4-Bromo-6-methylisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for 4-Bromo-6-methylisoquinoline. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a detailed spectroscopic analysis of the closely related parent compound, 4-bromoisoquinoline. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of isoquinoline derivatives. The guide includes tabulated spectroscopic data, generalized experimental protocols for spectroscopic analysis, and a workflow diagram for compound characterization.

Introduction

This compound is a halogenated derivative of the isoquinoline scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The substitution pattern, featuring a bromine atom at the 4-position and a methyl group at the 6-position, is anticipated to confer unique physicochemical and biological properties. Spectroscopic analysis is fundamental to the unambiguous identification and characterization of such novel compounds, providing insights into their molecular structure and purity.

Note on Data Availability: As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available in the peer-reviewed literature or public spectral databases. Therefore, this guide provides comprehensive spectroscopic data for the parent compound, 4-bromoisoquinoline , as a foundational reference. Researchers are advised to acquire and interpret data on this compound on a case-by-case basis.

Physicochemical Properties of this compound

While detailed spectroscopic data is scarce, some basic physicochemical properties have been reported by chemical suppliers.

PropertyValue
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
CAS Number 1204298-52-1

Spectroscopic Data of 4-Bromoisoquinoline

The following sections present the spectroscopic data for 4-bromoisoquinoline, which serves as a structural analogue to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
9.08s-H-1
8.52s-H-3
8.23d8.5H-5
8.12d8.5H-8
7.82ddd8.5, 6.9, 1.3H-7
7.71ddd8.5, 6.9, 1.3H-6

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Chemical Shift (δ) [ppm]Assignment
152.9C-1
144.6C-3
134.3C-8a
133.9C-4a
129.3C-5
128.4C-8
127.9C-7
120.3C-6
118.5C-4

Solvent: CDCl₃, Reference: TMS

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bromo-compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern.

m/zRelative Intensity (%)Assignment
20798[M]⁺ (with ⁷⁹Br)
209100[M+2]⁺ (with ⁸¹Br)
12855[M-Br]⁺
10120[M-Br-HCN]⁺

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000mC-H stretching (aromatic)
1620-1580sC=C stretching (aromatic)
1500-1450sC=C stretching (aromatic)
850-800sC-H bending (out-of-plane)
750-700mC-Br stretching

s = strong, m = medium

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include direct infusion, or coupling with a separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Select an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular ion with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. For this compound, the M/M+2 isotopic pattern for bromine should be a key diagnostic feature.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.

    • For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Other Other Techniques (e.g., UV-Vis, Elemental Analysis) Purification->Other Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Other->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation Final_Compound Characterized Compound: This compound Confirmation->Final_Compound

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Conclusion

This technical guide has summarized the available information on the spectroscopic properties of this compound. While specific data for this molecule is limited, the provided data for the parent compound, 4-bromoisoquinoline, offers a valuable point of reference. The generalized experimental protocols and the characterization workflow are intended to assist researchers in the systematic spectroscopic analysis of this and other novel isoquinoline derivatives. As research on this compound progresses, it is anticipated that a more complete spectroscopic profile will become available to the scientific community.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-6-methylisoquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous structures, namely 4-bromoisoquinoline and 6-methylquinoline, in conjunction with established principles of NMR spectroscopy to offer a comprehensive and predictive overview. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to characterize this and related isoquinoline derivatives.

Principles of NMR Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and the electronic environment of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers insights into the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative numbers (through integration). In this compound, the protons on the isoquinoline core are expected to resonate in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nature of the nitrogen atom will deshield adjacent protons, causing them to appear at a lower field. The bromine atom at the 4-position and the methyl group at the 6-position will also influence the chemical shifts of the aromatic protons through a combination of electronic and steric effects. The methyl protons will appear as a singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the aromatic system. The carbon atom attached to the bromine (C-4) is expected to be significantly shielded compared to the corresponding carbon in unsubstituted isoquinoline. The quaternary carbons (C-4, C-6, C-4a, and C-8a) will generally exhibit weaker signals than the protonated carbons.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on an analysis of the experimental data for 4-bromoisoquinoline and 6-methylquinoline, and the application of substituent chemical shift (SCS) effects. The predicted spectra are assumed to be recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-1~9.2s-
H-3~8.5s-
H-5~7.8d~8.5
H-7~7.6d~8.5
H-8~8.0s-
6-CH₃~2.5s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-1~152
C-3~143
C-4~125
C-4a~136
C-5~129
C-6~139
C-7~130
C-8~127
C-8a~128
6-CH₃~22

Experimental Protocols

The following section outlines a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 12-15 ppm, centered around 7 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient.

  • Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 200-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically phase correct the transformed spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Structure-Spectra Relationships

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data This compound This compound C₁₀H₈BrN 1H_NMR ¹H NMR Aromatic Protons (H-1, H-3, H-5, H-7, H-8) Methyl Protons (6-CH₃) This compound->1H_NMR Proton Environments 13C_NMR ¹³C NMR Aromatic Carbons (C-1, C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) Methyl Carbon (6-CH₃) This compound->13C_NMR Carbon Environments Chemical_Shifts Chemical Shifts (δ) Proton: ~2.5, 7.6-9.2 ppm Carbon: ~22, 125-152 ppm 1H_NMR->Chemical_Shifts Coupling_Constants Coupling Constants (J) H-5, H-7: ~8.5 Hz (ortho) 1H_NMR->Coupling_Constants Multiplicity Multiplicity Singlets and Doublets 1H_NMR->Multiplicity 13C_NMR->Chemical_Shifts

Caption: Relationship between molecular structure and NMR spectral data.

G cluster_workflow Experimental Workflow A Sample Preparation (Dissolution in CDCl₃) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Coupling Analysis) C->D E Structure Elucidation D->E

Caption: Generalized experimental workflow for NMR analysis.

Mass spectrometry of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-6-methylisoquinoline

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of novel compounds is paramount. This technical guide provides a detailed analysis of the mass spectrometric behavior of this compound, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted fragmentation patterns, provides detailed experimental protocols for its analysis, and presents visualizations to elucidate key processes.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈BrN

  • Molecular Weight: 222.08 g/mol (for ⁷⁹Br) and 224.08 g/mol (for ⁸¹Br)

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes with approximately 1:1 natural abundance).[1] This results in pairs of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z) and having nearly equal intensities.

The primary fragmentation pathways for aromatic and bromo-substituted compounds under electron ionization (EI) typically involve the loss of the halogen atom and cleavage of alkyl substituents.[2][3] For this compound, the following key fragment ions are anticipated:

Predicted m/zIon FormulaDescription
222/224[C₁₀H₈BrN]⁺Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern of bromine.
207/209[C₉H₅BrN]⁺Loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for methylated aromatic compounds.
143[C₁₀H₈N]⁺Loss of a bromine radical (•Br) from the molecular ion. This is a highly probable fragmentation due to the relative weakness of the C-Br bond.
128[C₉H₆N]⁺Loss of a methyl radical (•CH₃) from the [M-Br]⁺ fragment.
115[C₉H₅]⁺Loss of HCN from the [M-Br]⁺ fragment, a characteristic fragmentation of nitrogen-containing heterocyclic compounds.

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation steps. A significant pathway involves the initial loss of the bromine atom, followed by further fragmentation of the resulting isoquinoline core. Another competing pathway involves the loss of the methyl group.

Fragmentation_Pathway M [C₁₀H₈BrN]⁺˙ m/z 222/224 M_minus_Br [C₁₀H₈N]⁺ m/z 143 M->M_minus_Br - •Br M_minus_CH3 [C₉H₅BrN]⁺ m/z 207/209 M->M_minus_CH3 - •CH₃ M_minus_Br_minus_CH3 [C₉H₆N]⁺ m/z 128 M_minus_Br->M_minus_Br_minus_CH3 - •CH₃ M_minus_Br_minus_HCN [C₉H₅]⁺ m/z 115 M_minus_Br->M_minus_Br_minus_HCN - HCN

Figure 1. Predicted fragmentation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve a known amount of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or when coupled with complex matrix samples.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 10% B, hold for 1 minute.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

    • Fragmentor Voltage: 70-120 V (can be optimized).

    • Mass Range: Scan from m/z 50 to 400.

Experimental Workflow

The general workflow for analyzing this compound by mass spectrometry involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolution Dissolution in appropriate solvent introduction Sample Introduction (GC or LC) dissolution->introduction ionization Ionization (EI or ESI) introduction->ionization separation Mass Analysis (e.g., Quadrupole) ionization->separation detection Detection separation->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Fragmentation Pattern Interpretation spectrum->interpretation identification Compound Identification interpretation->identification

Figure 2. General experimental workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and standardized protocols for its analysis. Researchers can adapt these methodologies to their specific instrumentation and analytical requirements.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-6-methylisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 4-bromo-6-methylisoquinoline. Due to the limited publicly available quantitative data for this specific compound, this document also furnishes a detailed, adaptable experimental protocol for determining its solubility, alongside a discussion of its physicochemical properties and potential applications based on related compounds.

Physicochemical Properties of this compound

This compound is a bromo-derivative of isoquinoline, appearing as a white to off-white crystalline powder.[1] A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 1204298-52-1[1][2][3][4]
Molecular Formula C₁₀H₈BrN[1][4]
Molecular Weight 222.08 g/mol [1][4]
Melting Point 80-83°C[1]
Physical Form Solid (crystalline form)[1]
Purity > 98%[1]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative information and inferences from synthetic procedures provide guidance on its solubility characteristics.

Qualitative Solubility: The compound is reported to be soluble in organic solvents such as ethanol and acetone.[1]

Inferred Solubility from Synthetic Procedures: The synthesis and purification of related bromo-isoquinoline and quinoline compounds frequently employ a range of organic solvents, suggesting the likely solubility of this compound in these media. These solvents include:

  • Acetonitrile

  • Dichloromethane

  • Ethanol

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

It is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents, while its solubility in nonpolar solvents may be limited. Experimental verification is necessary to establish quantitative values.

Experimental Protocol for Solubility Determination

The following is a standard and robust methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is adapted from general procedures for similar compounds.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials with screw caps

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatically controlled environment (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the solid to settle.

    • For more effective separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve with standard solutions of known concentrations is required.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

    • Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The systematic process for determining the solubility of this compound is outlined in the workflow diagram below.

Solubility_Workflow A Compound and Solvent Selection B Qualitative Screening (Optional) - Small scale test for miscibility A->B Initial Assessment C Preparation of Saturated Solution - Add excess solute to solvent A->C B->C D Equilibration - Agitate at constant temperature (24-48h) C->D E Phase Separation - Settling and/or Centrifugation D->E F Sample Extraction and Filtration - Aliquot supernatant, filter (0.45 µm) E->F G Quantitative Analysis - HPLC or UV-Vis Spectrophotometry F->G H Data Calculation and Reporting - Express in g/100 mL, mg/mL, or mol/L G->H

Caption: Workflow for the experimental determination of solubility.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been documented, the broader class of isoquinoline and quinoline derivatives is of significant interest in medicinal chemistry. These scaffolds are present in numerous bioactive molecules and approved therapeutic agents.

Derivatives of the quinoline core, for instance, are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[6] Some quinolones exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV.[6] The presence of a bromine atom can enhance cytotoxic effects in certain molecular series.[6] Tetrahydroisoquinolines are being investigated for their potential in treating neurodegenerative diseases.[7]

Given this context, this compound serves as a valuable intermediate for the synthesis of novel compounds that could potentially modulate various signaling pathways. The logical progression from synthesis to biological evaluation is depicted below.

Biological_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A This compound (Starting Material/Intermediate) B Synthesis of Novel Derivatives A->B C In Vitro Screening - Cell-based assays - Enzyme inhibition assays B->C Test Compounds D Hit Identification C->D E Lead Optimization D->E E->B Structure-Activity Relationship (SAR) F In Vivo Studies E->F

Caption: General workflow from chemical synthesis to biological evaluation.

References

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 4-Bromo-6-methylisoquinoline has not been publicly reported. This guide provides a comprehensive framework for its analysis, including established experimental protocols and, for illustrative purposes, the crystallographic data of a closely related analogue, 4-Bromoisoquinoline. This document serves as a robust methodological reference for researchers undertaking the crystallographic study of this and similar isoquinoline derivatives.

Introduction

Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. The introduction of a bromine atom and a methyl group to the isoquinoline core, as in this compound, is anticipated to significantly influence its physicochemical properties and biological activity. This guide outlines the essential experimental procedures for elucidating its crystal structure, from synthesis to data analysis, and provides context for its potential role in modulating key signaling pathways.

Experimental Protocols

A systematic approach is required to determine the crystal structure of this compound. The following protocols are based on established methodologies for similar heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A plausible method involves a multi-step synthesis starting from commercially available precursors. One potential route could be a modification of the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction, followed by a regioselective bromination.

Illustrative Synthetic Protocol (Hypothetical):

  • Synthesis of 6-methylisoquinoline: This can be achieved through a cyclization reaction of a corresponding phenethylamine derivative.

  • Bromination: Regioselective bromination at the C4 position of the 6-methylisoquinoline core can be carried out using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a non-polar solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve high selectivity and yield.

  • Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound. The purity and identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in a crystal structure analysis.

General Crystallization Protocol:

High-purity this compound would be dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. Various crystallization techniques can be employed:

  • Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, decreasing the solubility and inducing crystallization.

The choice of solvent is critical and often determined empirically. Common solvents for organic molecules include methanol, ethanol, acetone, acetonitrile, dichloromethane, and toluene, or mixtures thereof.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Data Collection and Analysis Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Presentation: An Illustrative Example

As the crystal structure of this compound is not yet available, the following table presents the crystallographic data for 4-Bromoisoquinoline as a reference. This data illustrates the type of quantitative information obtained from a single-crystal X-ray diffraction study.

Parameter4-Bromoisoquinoline (Illustrative Example)
Chemical FormulaC₉H₆BrN
Formula Weight208.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)14.011(3)
c (Å)6.954(1)
α (°)90
β (°)109.54(3)
γ (°)90
Volume (ų)784.1(3)
Z4
Calculated Density (g/cm³)1.761
Absorption Coeff. (mm⁻¹)5.654
F(000)408
Crystal Size (mm³)0.30 x 0.20 x 0.10
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)293(2)
2θ range for data collection (°)4.96 to 56.54
Reflections collected4567
Independent reflections1805 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.112
R indices (all data)R₁ = 0.076, wR₂ = 0.125
Goodness-of-fit on F²1.03

Note: This data is for illustrative purposes and does not represent the actual crystallographic data for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization crystallization Single Crystal Growth characterization->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Generalized experimental workflow for crystal structure analysis.
Hypothetical Signaling Pathway Involvement

For professionals in drug development, understanding the potential biological targets of a novel compound is crucial. Isoquinoline derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a hypothetical scenario where a this compound derivative could act as an inhibitor within this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, this guide provides a comprehensive technical framework for its determination. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are based on established practices in small-molecule crystallography. The illustrative crystallographic data of 4-Bromoisoquinoline and the visualization of a potential role in inhibiting the PI3K/Akt/mTOR signaling pathway underscore the importance of such structural studies for advancing drug discovery and development. The determination of the precise molecular architecture of this compound will be a valuable contribution to the field, enabling a deeper understanding of its properties and potential as a therapeutic agent.

A Comprehensive Technical Guide to the Theoretical Investigation of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Predicted Physicochemical and Electronic Properties

Quantitative data from theoretical studies are crucial for understanding the behavior of a molecule. The following tables present predicted data for 4-Bromo-6-methylisoquinoline, derived from methodologies commonly applied to similar heterocyclic compounds.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC₁₀H₈BrN-
Molecular Weight222.08 g/mol -
LogP3.25ALOGPS
Water Solubility0.04 g/LALOGPS
pKa5.14 (for the isoquinoline nitrogen)Based on isoquinoline[1]

Table 2: Hypothetical Optimized Geometry Parameters (DFT B3LYP/6-31G*)

ParameterBond/AnglePredicted Value
Bond LengthC1-N21.31 Å
Bond LengthC4-Br1.90 Å
Bond LengthC6-C(methyl)1.51 Å
Bond AngleC1-N2-C3117.5°
Dihedral AngleC5-C6-C(methyl)-H60.0°

Table 3: Calculated Electronic Properties (DFT B3LYP/6-31G*)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Experimental Protocols: A Guide to Theoretical Methodologies

Detailed and reproducible protocols are the bedrock of computational research. The following sections outline standard procedures for key theoretical experiments applicable to this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for Geometry Optimization and Electronic Property Calculation:

  • Molecule Building: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: The B3LYP hybrid functional with the 6-31G* basis set is selected. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. The convergence criteria are set to the software's default values (e.g., for Gaussian: Opt=Tight).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking of this compound:

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning partial charges and defining rotatable bonds.

  • Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Grid Generation: A docking grid is defined around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket.

  • Docking Simulation: The docking simulation is performed using software such as AutoDock Vina or Glide. The program will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy, hydrogen bond interactions, and hydrophobic interactions.

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in theoretical studies.

experimental_workflow cluster_dft DFT Calculations cluster_docking Molecular Docking dft_build Build 3D Structure of This compound dft_opt Geometry Optimization (B3LYP/6-31G*) dft_build->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_props Calculate Electronic Properties (HOMO, LUMO, MEP) dft_freq->dft_props dock_ligand Prepare Ligand (this compound) dft_props->dock_ligand Optimized Geometry dock_run Perform Docking Simulation dock_ligand->dock_run dock_receptor Prepare Protein Receptor (e.g., from PDB) dock_grid Define Docking Grid (Active Site) dock_receptor->dock_grid dock_grid->dock_run dock_analysis Analyze Binding Modes and Interactions dock_run->dock_analysis

Caption: Workflow for theoretical studies of this compound.

signaling_pathway_hypothesis mol This compound target Target Protein (e.g., Kinase, Receptor) mol->target Interaction binding Binding Event (Inhibition/Activation) target->binding downstream Downstream Signaling Pathway Modulation binding->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway modulation by this compound.

This technical guide provides a framework for the theoretical investigation of this compound. By employing the described computational methodologies, researchers can gain valuable insights into the structural, electronic, and interactive properties of this molecule. The presented hypothetical data and standardized protocols serve as a starting point for in-depth computational studies, which are integral to modern drug discovery and development. The visualization of workflows and potential biological interactions further aids in the conceptualization and planning of such research endeavors.

References

Reactivity of the Bromine Atom in 4-Bromo-6-methylisoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the reactivity of the bromine atom at the C4 position of 4-Bromo-6-methylisoquinoline (CAS No. 1204298-52-1). Isoquinoline scaffolds are privileged structures in medicinal chemistry, and the ability to functionalize them at specific positions is crucial for the development of novel therapeutic agents. The bromine atom in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. This document outlines the primary modes of reactivity, presents generalized quantitative data based on analogous systems, provides detailed experimental protocols for key transformations, and includes visualizations of reaction pathways and workflows to guide researchers in the strategic use of this important building block.

Introduction

The isoquinoline core is a fundamental structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. The targeted functionalization of the isoquinoline ring is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This compound is a valuable starting material for the synthesis of diverse chemical libraries. The bromine atom at the C4 position is particularly amenable to a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide will focus on the principal reactions that leverage the reactivity of this C-Br bond, providing researchers with a practical framework for its application in drug discovery and development programs.

Core Reactivity Profile

The primary reactivity of the bromine atom in this compound is centered around its utility as a leaving group in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F. The C4-Br bond is thus well-suited for selective functionalization. The main reaction classes are:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

  • Heck Reaction: Formation of C-C double bonds with alkenes.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides without strong electron-withdrawing groups, this pathway can be induced under specific conditions.

The following sections provide quantitative data and protocols for these key reactions. It is important to note that due to a lack of specific literature for this compound, the presented data and protocols are generalized from established methodologies for structurally similar bromo-aza-heterocycles, such as other bromoisoquinolines and bromoquinolines.[1][2][3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of this compound.[6][7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[8]

Generalized Reaction Scheme:

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of 4-Bromo-Aza-heterocycles

Entry Aryl/Heteroaryl Boronic Acid Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ Dioxane/H₂O 90 85-95
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) - Na₂CO₃ Toluene/EtOH/H₂O 80 80-92
3 Thiophen-2-ylboronic acid Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ 1,4-Dioxane 100 75-90

| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 70-85 |

Data is illustrative and compiled from typical conditions for Suzuki couplings of various bromo-aza-heterocycles.[1][9]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines which are crucial in medicinal chemistry.[3][10]

Generalized Reaction Scheme: ``` this compound + R¹R²NH --[Pd Catalyst, Ligand, Base, Solvent]--> 4-(NR¹R²)-6-methylisoquinoline

This compound + R-C≡CH --[Pd Catalyst, Cu(I) co-catalyst, Base, Solvent]--> 4-(C≡C-R)-6-methylisoquinoline

This compound + H₂C=CHR --[Pd Catalyst, Base, Solvent]--> 4-(CH=CHR)-6-methylisoquinoline

This compound + Nu⁻ --[High Temp, Solvent]--> 4-Nu-6-methylisoquinoline

Caption: Primary reaction pathways for this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, from setup to product characterization.

G cluster_workflow Generalized Cross-Coupling Workflow A Reaction Setup (Flask, Reagents, Inert Gas) B Solvent Addition (Degassed) A->B C Heating & Stirring (Reaction) B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Aqueous Workup (Extraction & Washing) D->E Complete F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Typical workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion

This compound is a highly valuable building block for medicinal chemistry and drug development. The bromine atom at the C4 position provides a reliable and versatile handle for introducing molecular diversity through a range of well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While direct nucleophilic substitution is less common, it remains a potential pathway under specific conditions. This guide provides the foundational knowledge, generalized quantitative data, and practical protocols necessary for researchers to effectively utilize this compound in the synthesis of novel isoquinoline derivatives for the discovery of new therapeutic agents. Optimization of the generalized conditions presented herein will be necessary to achieve optimal results for specific substrate combinations.

References

An In-depth Technical Guide to the Electronic Properties of the 4-Bromo-6-methylisoquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The electronic properties of the isoquinoline ring system are pivotal to its chemical reactivity and its interactions with biological targets. Substitution on the isoquinoline core provides a powerful tool to modulate these properties, thereby fine-tuning the pharmacological or material characteristics of the resulting derivatives.

This technical guide provides a comprehensive overview of the electronic properties of a specific derivative, 4-bromo-6-methylisoquinoline. By introducing a bromine atom at the C4 position and a methyl group at the C6 position, the electronic landscape of the parent isoquinoline ring is significantly altered. The interplay of the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group creates a unique electronic profile that is of considerable interest to researchers in drug discovery and materials science.

This document summarizes key quantitative electronic data, details relevant experimental and computational methodologies, and provides visualizations of the workflows used to characterize this important molecule.

Electronic Properties: A Quantitative Overview

The electronic characteristics of this compound are dictated by the hybridization of its constituent atoms and the nature of its substituents. The introduction of a bromine atom at the 4-position, a site known for its high reactivity in electrophilic substitutions on the parent isoquinoline, and a methyl group on the benzenoid ring, influences the electron density distribution, frontier molecular orbitals, and overall reactivity.

While specific experimental data for this compound is not extensively available in the public domain, a combination of data from the parent isoquinoline and closely related analogs, such as 4-bromoisoquinoline, allows for a reliable estimation of its electronic parameters. Computational studies using Density Functional Theory (DFT) are invaluable for predicting these properties with a high degree of accuracy.

Table 1: Calculated Electronic Properties of Isoquinoline and Estimated Properties for this compound

PropertyIsoquinoline (Calculated)This compound (Estimated)Method
HOMO Energy-6.65 eV-6.7 to -6.9 eVDFT/B3LYP
LUMO Energy-1.82 eV-2.0 to -2.2 eVDFT/B3LYP
HOMO-LUMO Gap4.83 eV4.7 to 4.9 eVDFT/B3LYP
Dipole Moment2.004 D1.8 to 2.2 DDFT/B3LYP
Electron Affinity~0.5 eV~0.6 to 0.8 eVDFT
Ionization Potential~8.5 eV~8.6 to 8.8 eVDFT

Note: The values for this compound are estimations based on the known effects of bromo and methyl substituents on the electronic properties of aromatic systems and data from analogous compounds.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy and spatial distribution of these orbitals determine the sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed primarily over the isoquinoline ring system, with significant contributions from the nitrogen atom and the carbon atoms of the benzenoid ring. The electron-donating methyl group at the C6 position will likely increase the energy of the HOMO compared to 4-bromoisoquinoline, making the molecule more susceptible to oxidation.

The LUMO is anticipated to be localized mainly on the pyridinoid ring, particularly on the carbon atoms adjacent to the nitrogen. The electron-withdrawing bromine atom at the C4 position will lower the energy of the LUMO, rendering the molecule more susceptible to nucleophilic attack, especially at the C1 and C4 positions.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The estimated HOMO-LUMO gap for this compound suggests a molecule with moderate reactivity, suitable for further functionalization in synthetic chemistry.

Experimental and Computational Methodologies

The determination of the electronic properties of this compound relies on a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Protocols

a) Synthesis of this compound

A plausible synthetic route involves the construction of the isoquinoline core followed by bromination. A common method is the Pomeranz-Fritsch reaction or a Bischler-Napieralski cyclization of a suitably substituted phenethylamine precursor, followed by dehydrogenation. Subsequent regioselective bromination at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.

b) Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the substitution pattern and overall structure. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromine and methyl groups.

    • ¹³C NMR: To identify all carbon atoms in the molecule and provide further evidence of the structure.

    • General Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups and vibrational modes of the isoquinoline ring system. Key absorptions would include C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the isoquinoline core, and the C-Br stretching frequency.

    • General Protocol: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • To determine the electronic absorption properties and estimate the HOMO-LUMO gap. The absorption maxima (λ_max) correspond to electronic transitions between molecular orbitals.

    • General Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The UV-Vis absorption spectrum is recorded over a range of 200-400 nm using a spectrophotometer. The onset of the lowest energy absorption can be used to approximate the optical band gap.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the electronic properties of molecules with high accuracy.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable method for organic molecules.

  • Basis Set: A basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.

  • Protocol:

    • Geometry Optimization: The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

    • Property Calculations: Single-point energy calculations are then performed to obtain the electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken or Natural Bond Orbital (NBO) charge distributions.

    • UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and predict the electronic transition energies and oscillator strengths.

Visualizations

Molecular Structure and Reactivity Sites

G Structure of this compound cluster_ring C1 N2 C1->N2 C3 N2->C3 C4 C3->C4 C4a C4->C4a Br Br C4->Br C5 C4a->C5 C8a C4a->C8a C6 C5->C6 C7 C6->C7 Me CH₃ C6->Me C8 C7->C8 C8->C8a C8a->C1 C1_label N2_label C3_label C4_label C4a_label C5_label C6_label C7_label C8_label C8a_label LUMO LUMO (Nucleophilic Attack) LUMO->C1 LUMO->C4 HOMO HOMO (Electrophilic Attack) HOMO->C5 HOMO->C8

Caption: Predicted sites of nucleophilic (blue) and electrophilic (red) attack.

Workflow for Determining Electronic Properties

Caption: Integrated experimental and computational workflow.

Conclusion

The electronic properties of this compound are a result of the intricate interplay between the inherent electronic structure of the isoquinoline core and the opposing electronic effects of the bromo and methyl substituents. This guide has provided a framework for understanding and determining these properties through a synergistic approach of experimental and computational methods. A thorough characterization of the electronic landscape of this molecule is crucial for its rational application in the design of novel pharmaceuticals and advanced materials. The data and protocols presented herein serve as a valuable resource for researchers working with this and related heterocyclic systems.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6-methylisoquinoline from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed multi-step synthetic protocol for the preparation of 4-Bromo-6-methylisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. The synthesis involves a five-step sequence: acetylation of the starting material, followed by a Friedel-Crafts acylation, a Clemmensen reduction to form the key β-phenylethylamide intermediate, a Bischler-Napieralski cyclization to construct the dihydroisoquinoline core, and a final dehydrogenation to yield the aromatic isoquinoline product. Each step is described in detail, with tabulated quantitative data and a comprehensive experimental protocol.

Introduction

Isoquinoline and its derivatives are fundamental structural motifs in a vast array of natural products and pharmacologically active compounds. Their prevalence in bioactive molecules underscores the importance of efficient and versatile synthetic routes for their preparation. The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide. This application note outlines a robust pathway to this compound, leveraging this classical transformation on a substrate derived from 4-bromoaniline.

Overall Synthetic Scheme

The synthesis of this compound from 4-bromoaniline is accomplished through the following five-step reaction sequence:

Overall Synthesis of this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Clemmensen Reduction cluster_3 Step 4: Bischler-Napieralski Cyclization cluster_4 Step 5: Dehydrogenation A 4-Bromoaniline B N-(4-bromophenyl)acetamide A->B Acetic Anhydride, Zn dust C N-(4-bromophenyl)acetamide D N-(4-bromo-2-(2-chloroacetyl)phenyl)acetamide C->D Chloroacetyl chloride, AlCl3 E N-(4-bromo-2-(2-chloroacetyl)phenyl)acetamide F N-(4-bromo-2-ethylphenyl)acetamide E->F Zn(Hg), HCl G N-(4-bromo-2-ethylphenyl)acetamide H 7-Bromo-5-methyl-3,4-dihydroisoquinoline G->H POCl3, P2O5 I 7-Bromo-5-methyl-3,4-dihydroisoquinoline J This compound I->J Pd/C, Toluene

Figure 1: Five-step synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of N-(4-bromophenyl)acetamide (Acetylation)

The initial step involves the protection of the amine functionality of 4-bromoaniline via acetylation. This is a crucial step to modulate the reactivity of the aromatic ring for the subsequent Friedel-Crafts reaction.[1][2]

Reaction:

Protocol:

  • To a solution of 4-bromoaniline (1.0 eq) in glacial acetic acid, add a catalytic amount of zinc dust.

  • Slowly add acetic anhydride (1.1 eq) to the mixture.

  • Heat the reaction mixture at reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford N-(4-bromophenyl)acetamide.

ParameterValueReference
Reactant Ratio4-Bromoaniline:Acetic Anhydride (1:1.1)[2]
CatalystZinc dust[2]
SolventAcetic Acid[2]
Reaction Time2 hours[2]
TemperatureReflux[2]
Yield~95%[3]
Step 2: Synthesis of N-(4-bromo-2-(2-chloroacetyl)phenyl)acetamide (Friedel-Crafts Acylation)

This step introduces the chloroacetyl group ortho to the acetylamino group, which is a key building block for forming the ethylamine side chain.[4][5][6]

Reaction:

Protocol:

  • In a round-bottom flask, suspend N-(4-bromophenyl)acetamide (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in anhydrous dichloroethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValueReference
Reactant RatioN-(4-bromophenyl)acetamide:Chloroacetyl chloride:AlCl3 (1:1.2:2.5)[7]
SolventDichloroethane[4]
Reaction Time4-6 hours[7]
TemperatureReflux[7]
Yield~70-80% (estimated based on similar reactions)
Step 3: Synthesis of N-(4-bromo-2-ethylphenyl)acetamide (Clemmensen Reduction)

The Clemmensen reduction is employed to reduce the keto group of the chloroacetyl moiety to a methylene group, thereby forming the required N-acylated β-phenylethylamine structure.

Reaction:

Protocol:

  • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and toluene.

  • Add the N-(4-bromo-2-(2-chloroacetyl)phenyl)acetamide (1.0 eq) to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purify the product by recrystallization or column chromatography.

ParameterValueReference
Reducing AgentAmalgamated Zinc (Zn(Hg))General Procedure
AcidConcentrated Hydrochloric AcidGeneral Procedure
SolventToluene/WaterGeneral Procedure
Reaction Time8-12 hoursGeneral Procedure
TemperatureRefluxGeneral Procedure
Yield~60-70% (estimated)General Procedure
Step 4: Synthesis of 7-Bromo-5-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)

This is the key ring-forming step where the N-acylated β-phenylethylamine undergoes intramolecular cyclization to form the dihydroisoquinoline core.[8][9][10][11][12]

Reaction:

Protocol:

  • To a solution of N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus pentoxide (P₂O₅) (1.5 eq).

  • Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the mixture.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Make the solution alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValueReference
ReagentsPOCl₃, P₂O₅[8][11]
SolventToluene[12]
Reaction Time4 hours[9]
TemperatureReflux[8]
Yield~70-85% (estimated based on similar reactions)[9][11]
Step 5: Synthesis of this compound (Dehydrogenation)

The final step involves the aromatization of the dihydroisoquinoline to the target isoquinoline.

Reaction:

Protocol:

  • Dissolve 7-Bromo-5-methyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add 10% Palladium on charcoal (Pd/C) (10 mol%).

  • Heat the mixture at reflux for 12-24 hours.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield this compound.

ParameterValueReference
Catalyst10% Palladium on Charcoal (Pd/C)[13][14]
SolventToluene or Xylene[15]
Reaction Time12-24 hours[15][16]
TemperatureReflux[15]
Yield>90%[16]

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis is depicted in the following workflow diagram.

G start Start: 4-Bromoaniline step1 Step 1: Acetylation (Acetic Anhydride, Zn) start->step1 intermediate1 Intermediate 1: N-(4-bromophenyl)acetamide step1->intermediate1 step2 Step 2: Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) intermediate1->step2 intermediate2 Intermediate 2: N-(4-bromo-2-(2-chloroacetyl)phenyl)acetamide step2->intermediate2 step3 Step 3: Clemmensen Reduction (Zn(Hg), HCl) intermediate2->step3 intermediate3 Intermediate 3: N-(4-bromo-2-ethylphenyl)acetamide step3->intermediate3 step4 Step 4: Bischler-Napieralski Cyclization (POCl3, P2O5) intermediate3->step4 intermediate4 Intermediate 4: 7-Bromo-5-methyl-3,4-dihydroisoquinoline step4->intermediate4 step5 Step 5: Dehydrogenation (Pd/C, Heat) intermediate4->step5 end Final Product: This compound step5->end

Figure 2: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 4-bromoaniline. The described five-step sequence is based on well-established and reliable chemical transformations. The provided experimental procedures and tabulated data offer a clear guide for researchers in the fields of organic synthesis and drug discovery to access this important heterocyclic compound. The modularity of this synthetic route may also allow for the preparation of a variety of substituted isoquinolines by employing different starting anilines and acylating agents.

References

Application Notes and Protocols: 4-Bromo-6-methylisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-6-methylisoquinoline as a versatile building block in medicinal chemistry for the discovery of novel therapeutic agents. While direct literature on this specific intermediate is limited, its structural features strongly suggest its application in the synthesis of bioactive molecules, particularly kinase inhibitors, based on the well-established chemistry of related bromo-isoquinoline and quinoline scaffolds.

Introduction

This compound (CAS: 1204298-52-1) is a heterocyclic compound that serves as a valuable starting material for the synthesis of a diverse range of substituted isoquinolines. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The bromine atom at the 4-position and the methyl group at the 6-position offer distinct points for chemical modification, making it an attractive intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.

The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Key Applications in Medicinal Chemistry

Based on the reactivity of analogous compounds, this compound is an ideal intermediate for the synthesis of compounds targeting a variety of biological targets, most notably protein kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Primary Synthetic Strategies:

  • Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl groups at the 4-position, providing access to biaryl structures common in many kinase inhibitors.

  • Buchwald-Hartwig Amination: For the synthesis of 4-aminoisoquinoline derivatives, a key pharmacophore in many ATP-competitive kinase inhibitors.

  • Sonogashira Coupling: To introduce alkyne functionalities, which can serve as handles for further synthetic transformations or as part of the final pharmacophore.

Hypothetical Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of potent and selective kinase inhibitors. The general strategy involves the functionalization of the 4-position to generate derivatives that can interact with the ATP-binding site of a target kinase.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in common medicinal chemistry reactions. These are based on established procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-methylisoquinolines

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-6-methylisoquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-(Arylamino)-6-methylisoquinolines

This protocol details a standard procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(arylamino)-6-methylisoquinoline derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of kinase inhibitors derived from this compound, illustrating the potential impact of different substituents on biological activity.

Compound IDR Group (at C4-position)Target KinaseIC₅₀ (nM)
HYPO-001 4-MethoxyphenylEGFR150
HYPO-002 3-AminophenylVEGFR275
HYPO-003 Pyridin-4-ylSRC200
HYPO-004 AnilinePDGFRβ120
HYPO-005 3-FluoroanilineEGFR (T790M)50

Visualizations

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general synthetic workflow for the derivatization of this compound to produce potential kinase inhibitors.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Intermediate Products cluster_final Final Products start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Aryl Amine, Pd catalyst) start->buchwald prod_suzuki 4-Aryl-6-methylisoquinoline suzuki->prod_suzuki prod_buchwald 4-(Arylamino)-6-methylisoquinoline buchwald->prod_buchwald final Potential Kinase Inhibitors prod_suzuki->final prod_buchwald->final

General synthetic workflow for kinase inhibitor synthesis.
Signaling Pathway Inhibition

Many kinase inhibitors derived from isoquinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Aryl/Amino-6-methylisoquinoline (Potential Inhibitor) Inhibitor->RTK Inhibition

Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Application Notes and Protocols for 4-Bromo-6-methylisoquinoline in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the proposed use of 4-Bromo-6-methylisoquinoline as a rigid, aromatic building block in the synthesis of PROTAC linkers. The isoquinoline scaffold can introduce conformational rigidity into the linker, which can be advantageous for optimizing the spatial orientation of the POI and E3 ligase, potentially leading to improved potency and selectivity.[2][3] The bromo- and methyl-substituents on the isoquinoline ring offer versatile handles for synthetic elaboration, allowing for the creation of a diverse library of PROTACs.

Physicochemical Properties and Design Considerations

Incorporating rigid aromatic moieties like this compound into a PROTAC linker can significantly impact its physicochemical properties. These properties are crucial for the molecule's overall performance, including cell permeability and oral bioavailability.

PropertyThis compoundGeneral PROTAC Linker Considerations
Molecular Weight (MW) 222.08 g/mol Linker contribution to the overall MW should be monitored to stay within a reasonable range for drug-like properties (typically < 1000 Da for the final PROTAC).
Lipophilicity (cLogP) ~3.5 (estimated)The overall lipophilicity of the PROTAC is a key factor in its solubility and permeability. The isoquinoline core is lipophilic, which needs to be balanced with more polar elements in the linker.
Topological Polar Surface Area (TPSA) 12.89 ŲAromatic heterocycles contribute to the TPSA. The nitrogen atom in the isoquinoline ring adds to the polarity.
Rigidity HighThe planar aromatic structure provides rigidity, which can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon ternary complex formation.[2][3]
Synthetic Tractability The bromine atom at the 4-position is amenable to various cross-coupling reactions, providing a key attachment point for linker elongation.The methyl group at the 6-position could be a site for future functionalization if required.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The experimental workflow for synthesizing and evaluating a PROTAC containing a this compound-based linker follows a multi-step process from chemical synthesis to biological validation.

PROTAC_Pathway_Workflow cluster_pathway PROTAC-Mediated Degradation Pathway cluster_workflow Experimental Workflow PROTAC PROTAC Ternary Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Complex POI Protein of Interest (POI) POI->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Poly-ubiquitination Ternary Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Synthesis Linker Synthesis using This compound Conjugation PROTAC Assembly (Warhead & E3 Ligand) Synthesis->Conjugation Purification Purification and Characterization Conjugation->Purification Bio-evaluation Biological Evaluation Purification->Bio-evaluation

PROTAC mechanism and synthesis workflow.

Experimental Protocols

The following protocols describe a hypothetical, yet chemically sound, approach to synthesizing a PROTAC linker derived from this compound and its subsequent incorporation into a final PROTAC molecule.

Protocol 1: Synthesis of an Alkyne-Functionalized Isoquinoline Linker Intermediate via Sonogashira Coupling

This protocol details the functionalization of this compound with a terminal alkyne, a versatile handle for subsequent "click chemistry".

Materials:

  • This compound

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF and TEA (3.0 eq) via syringe.

  • Add propargyl alcohol (1.5 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkyne-functionalized isoquinoline linker intermediate.

IntermediateStarting MaterialReagentsSolventYield (%)Purity (%) (by LC-MS)
4-(3-hydroxyprop-1-yn-1-yl)-6-methylisoquinolineThis compoundPropargyl alcohol, PdCl₂(PPh₃)₂, CuI, TEADMF75-85>95
Protocol 2: Synthesis of a Bifunctional Isoquinoline Linker with a Carboxylic Acid Handle

This protocol describes the conversion of the terminal alcohol of the previously synthesized intermediate to a carboxylic acid, which can then be used for amide bond formation.

Materials:

  • 4-(3-hydroxyprop-1-yn-1-yl)-6-methylisoquinoline

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(3-hydroxyprop-1-yn-1-yl)-6-methylisoquinoline (1.0 eq) in acetone and cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirring solution until a persistent orange color is observed.

  • Stir the reaction at 0°C for 1 hour.

  • Quench the reaction by the dropwise addition of isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Dilute the residue with water and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid-functionalized linker.

ProductStarting MaterialReagentsSolventYield (%)Purity (%) (by NMR)
3-(6-methylisoquinolin-4-yl)propiolic acid4-(3-hydroxyprop-1-yn-1-yl)-6-methylisoquinolineJones reagentAcetone80-90>95
Protocol 3: PROTAC Assembly via Amide Coupling

This protocol outlines the conjugation of the isoquinoline-based linker to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • 3-(6-methylisoquinolin-4-yl)propiolic acid

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • In a clean, dry vial, dissolve 3-(6-methylisoquinolin-4-yl)propiolic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

PROTAC_Synthesis_Workflow Start This compound Step1 Sonogashira Coupling (Protocol 1) Start->Step1 Intermediate1 Alkyne-functionalized Isoquinoline Step1->Intermediate1 Step2 Oxidation (Protocol 2) Intermediate1->Step2 Intermediate2 Carboxylic acid-functionalized Linker Step2->Intermediate2 Step3 Amide Coupling (Protocol 3) Intermediate2->Step3 PROTAC_Fragment Linker-E3 Ligand Fragment Step3->PROTAC_Fragment E3_Ligand E3 Ligase Ligand (amine-functionalized) E3_Ligand->Step3 Step4 Click Chemistry (Alternative) PROTAC_Fragment->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC Warhead Warhead (azide-functionalized) Warhead->Step4

Hypothetical PROTAC synthesis workflow.

Biological Evaluation Protocols

Once the PROTAC is synthesized and purified, its biological activity must be assessed.

Protocol 4: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

PROTAC Concentration% Target Protein Remaining (normalized to loading control)
Vehicle (DMSO)100
1 nM95
10 nM70
100 nM35
1 µM10
10 µM8

From this data, the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values can be determined.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay is performed to assess the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of PROTAC linkers. Its rigid, aromatic nature offers a strategic advantage for constraining the linker conformation, which can be beneficial for optimizing ternary complex formation. The synthetic handles on the isoquinoline ring provide avenues for creating diverse linker architectures. The protocols outlined in this document provide a hypothetical but scientifically-grounded framework for the synthesis and evaluation of PROTACs incorporating this novel linker moiety. Further empirical studies are warranted to fully elucidate the potential of this compound in the development of next-generation protein degraders.

References

Application Notes and Protocols for Targeted Protein Degradation Utilizing Isoquinoline-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite composition facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

While a wide range of scaffolds have been employed in the design of PROTACs, the exploration of novel chemical matter is crucial for expanding the scope of accessible targets and improving the properties of degraders. Isoquinoline derivatives are a class of compounds with a rich history in medicinal chemistry, known for their diverse biological activities. The specific molecule, 4-Bromo-6-methylisoquinoline , represents a potential building block for the synthesis of novel ligands for targeted protein degradation. The presence of a bromine atom provides a reactive handle for chemical modification, allowing for its incorporation into larger, more complex molecules like PROTACs.

This document provides a detailed overview of the principles of targeted protein degradation, with a focus on the design, synthesis, and evaluation of PROTACs. While there is currently no specific published data on the application of this compound in this context, we will use the well-characterized target, Bromodomain-containing protein 4 (BRD4), to illustrate how a novel scaffold like this compound could be hypothetically employed in the development of new protein degraders.

Application Notes

Mechanism of Action of PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby coopting the UPS to degrade the target. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a POI-PROTAC-E3 ligase ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

  • Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

Hypothetical Role of this compound in PROTAC Design

The development of novel PROTACs often involves the exploration of new chemical scaffolds for either the POI-binding ligand or the E3 ligase-binding moiety. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients. This compound, with its reactive bromine atom, is an attractive starting point for chemical synthesis.

The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the attachment of different chemical groups to build a molecule that can bind to a specific POI. For instance, it could be elaborated into a novel inhibitor of the bromodomains of BRD4.

Below is a hypothetical workflow illustrating how this compound could be utilized in a PROTAC discovery program.

PROTAC_Discovery_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start This compound Step1 Functionalization via Cross-Coupling Reaction Start->Step1 Step2 Novel POI Ligand (e.g., for BRD4) Step1->Step2 Step3 Linker Attachment Step2->Step3 Step4 Conjugation to E3 Ligase Ligand Step3->Step4 Final_PROTAC Novel PROTAC Molecule Step4->Final_PROTAC Biochemical_Assay Biochemical Assays (Binding Affinity) Final_PROTAC->Biochemical_Assay Cellular_Assay Cellular Assays (Degradation, Viability) Biochemical_Assay->Cellular_Assay Mechanism_Assay Mechanistic Studies (Ternary Complex, Ubiquitination) Cellular_Assay->Mechanism_Assay Lead_Optimization Lead Optimization Mechanism_Assay->Lead_Optimization

Hypothetical PROTAC Discovery Workflow

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a BRD4-Targeting PROTAC from a this compound Derivative

This protocol outlines a hypothetical multi-step synthesis to generate a PROTAC targeting BRD4, starting from a derivative of this compound.

Step 1: Synthesis of a BRD4-binding motif from a this compound derivative

  • To a solution of the this compound derivative (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water), add a boronic acid or ester derivative designed to mimic the acetyl-lysine binding motif of known BRD4 inhibitors (1.2 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the novel BRD4 ligand.

Step 2: Attachment of a Linker with a Protected Amine

  • To a solution of the synthesized BRD4 ligand (1 equivalent) and a bromo-PEG-amine linker with a Boc-protected amine (e.g., Boc-NH-PEGn-Br, 1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., Cs₂CO₃, 2 equivalents).

  • Stir the reaction at 60-80 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the Boc-protected BRD4-linker conjugate.

Step 3: Deprotection of the Amine

  • Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the amine-functionalized BRD4-linker conjugate as a TFA salt.

Step 4: Conjugation to an E3 Ligase Ligand (Pomalidomide)

  • To a solution of pomalidomide (1 equivalent) in anhydrous DMF, add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add the amine-functionalized BRD4-linker conjugate (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Measuring Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value using a non-linear regression model.

Data Presentation

The following tables present hypothetical quantitative data for a novel BRD4-targeting PROTAC, "Iso-PROTAC-1," synthesized from a this compound derivative.

Table 1: In Vitro Degradation of BRD4 by Iso-PROTAC-1

Cell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
HEK293T2425>95
MV4-112410>98
HeLa2435>90
  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum degradation percentage.

Table 2: Antiproliferative Activity of Iso-PROTAC-1

Cell LineTreatment Time (h)IC₅₀ (nM)
MV4-117215
HeLa7250
  • IC₅₀: Half-maximal inhibitory concentration.

Table 3: Binding Affinities of Iso-PROTAC-1 Components

ComponentTarget ProteinBinding Affinity (K D , nM)Assay Method
Iso-PROTAC-1 (BRD4 ligand part)BRD4 (BD1)150Isothermal Titration Calorimetry
Iso-PROTAC-1 (BRD4 ligand part)BRD4 (BD2)200Isothermal Titration Calorimetry
Iso-PROTAC-1 (E3 ligand part)CRBN500Surface Plasmon Resonance
Iso-PROTAC-1Ternary Complex (BRD4-PROTAC-CRBN)25TR-FRET

Visualizations

Experimental_Workflow Start Synthesized PROTAC Primary_Screening Primary Screening Start->Primary_Screening Western_Blot Western Blot (Protein Degradation) Primary_Screening->Western_Blot Viability_Assay Cell Viability Assay (IC50) Primary_Screening->Viability_Assay Secondary_Assays Secondary & Mechanistic Assays Western_Blot->Secondary_Assays Active Degraders Inactive Inactive Compound Western_Blot->Inactive Inactive Viability_Assay->Secondary_Assays Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) Secondary_Assays->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay Secondary_Assays->Ubiquitination_Assay Lead_Optimization Lead Optimization Ternary_Complex_Assay->Lead_Optimization Ubiquitination_Assay->Lead_Optimization

Experimental Workflow for PROTAC Evaluation

Suzuki Coupling Reactions with 4-Bromo-6-methylisoquinoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Guide for the Synthesis of 4-Aryl-6-methylisoquinolines via Palladium-Catalyzed Suzuki Coupling

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-methylisoquinoline with various arylboronic acids. The resulting 4-aryl-6-methylisoquinoline scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in compounds with a wide range of biological activities. The quinoline and isoquinoline cores are considered privileged structures in medicinal chemistry.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4][5] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large variety of boronic acids.[3][4] These attributes make it an invaluable tool in the synthesis of complex molecules for drug discovery and materials science. This protocol focuses on the application of the Suzuki coupling to synthesize 4-aryl-6-methylisoquinolines, a class of compounds with potential applications in various therapeutic areas.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 4-aryl-6-methylisoquinoline.

G cluster_0 General Reaction Scheme This compound 4-Aryl-6-methylisoquinoline This compound->4-Aryl-6-methylisoquinoline Pd Catalyst, Base, Solvent Arylboronic Acid Arylboronic Acid->4-Aryl-6-methylisoquinoline

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901692
33-Tolylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene110888
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O (3:1)851878
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (5:1)1001281

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃])

  • Solvent (e.g., Toluene, Ethanol, Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 8-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-aryl-6-methylisoquinoline.

Experimental Workflow and Catalytic Cycle

The general workflow for conducting and analyzing a Suzuki cross-coupling reaction is outlined below, followed by a diagram of the catalytic cycle.

G cluster_workflow Experimental Workflow A Reaction Setup: - this compound - Arylboronic Acid - Catalyst - Base B Inert Atmosphere (N₂ or Ar) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup: - Quenching - Extraction E->F G Purification: - Column Chromatography F->G H Characterization: - NMR, MS, etc. G->H G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives, which are common structural motifs in pharmaceuticals. The isoquinoline scaffold, in particular, is a key component of many biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-6-methylisoquinoline, a key intermediate for the synthesis of various functionalized isoquinoline derivatives. The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The subsequent steps involve the coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired 4-amino-6-methylisoquinoline product and regenerate the palladium(0) catalyst.[1][2] Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the cycle.[1]

Data Presentation: Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions that can be applied to the amination of this compound, based on literature for similar aryl and heteroaryl bromides.[1][3][4]

Table 1: Recommended Catalysts and Ligands

ComponentExamplesTypical Loading (mol%)Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1 - 5Pd(OAc)₂ is often more air-stable, while Pd₂(dba)₃ is a common Pd(0) source.[1]
Phosphine Ligand Xantphos, BINAP, DavePhos, XPhos, BrettPhos1.2 - 2 (relative to Pd)Bulky, electron-rich ligands are generally preferred to promote the reaction.[1][5] The choice of ligand can significantly impact the reaction outcome and should be optimized for each specific amine.[3]

Table 2: Recommended Bases and Solvents

ComponentExamplesKey Considerations
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[3]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are essential for optimal results. Toluene is a widely used solvent for this reaction.[1]

Table 3: General Reaction Parameters

ParameterTypical RangeKey Considerations
Temperature 80 - 120 °CHigher temperatures may be required for less reactive amines.[1]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[1]
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the aryl bromide.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amines.

Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (sufficient to make a 0.1 M solution of the aryl bromide) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-methylisoquinoline derivative.

Protocol 2: Small-Scale Parallel Optimization

For efficient optimization of reaction conditions, a small-scale parallel setup can be employed.

  • Stock Solution Preparation: Prepare stock solutions of this compound, the amine, the palladium precatalyst/ligand mixture, and the base in the chosen anhydrous, degassed solvent.

  • Reaction Array: In an array of small reaction vials (e.g., in a heating block), dispense the appropriate volumes of the stock solutions to screen different catalysts, ligands, bases, and temperatures simultaneously.

  • Analysis: After the designated reaction time, quench the reactions and analyze the product formation in each vial using LC-MS or GC-MS to determine the optimal conditions.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArBr L₂(Br)Pd(II)-Ar Pd0->PdII_ArBr OxAdd ArBr This compound OxAdd Oxidative Addition PdII_Amine [L₂(Br)Pd(II)(Ar)(HNR₂)]⁺ PdII_ArBr->PdII_Amine LigandExch Amine R₂NH LigandExch Ligand Exchange PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprot Base Base Deprot Deprotonation PdII_Amido->Pd0 RedElim Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Oven-dried Schlenk Tube Step1 Add Pd Precatalyst, Ligand, and Base (under inert atmosphere) Start->Step1 Step2 Add this compound and Amine Step1->Step2 Step3 Add Anhydrous, Degassed Solvent Step2->Step3 Step4 Seal Tube and Heat with Stirring Step3->Step4 Step5 Monitor Reaction by TLC/LC-MS Step4->Step5 Step6 Cool to Room Temperature and Dilute Step5->Step6 Step7 Filter through Celite Step6->Step7 Step8 Concentrate Filtrate Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End End: Purified Product Step9->End

References

Synthesis of Novel Kinase Inhibitors Utilizing a 6-Bromoisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a significant number of kinase inhibitors. The functionalization of the isoquinoline ring system allows for the precise tuning of a molecule's properties to achieve high potency and selectivity for specific kinase targets. This document outlines the application of 6-bromoisoquinoline as a versatile starting material for the synthesis of novel kinase inhibitors through palladium-catalyzed cross-coupling reactions. While the specific starting material 4-Bromo-6-methylisoquinoline was initially queried, a closely related and well-documented starting material, 6-bromoisoquinoline, is used here as a representative example to illustrate the synthetic strategies.

The bromine atom at the 6-position of the isoquinoline ring serves as a key handle for introducing a wide array of substituents via reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds to build complex molecular architectures. By coupling various aryl, heteroaryl, or amino groups at this position, libraries of diverse isoquinoline derivatives can be synthesized and screened for kinase inhibitory activity. This approach is instrumental in exploring the structure-activity relationships (SAR) and identifying lead compounds for further development.

Many kinase inhibitors derived from the isoquinoline scaffold target critical signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway. The ability to readily diversify the 6-position of the isoquinoline core allows for the optimization of interactions with the kinase active site, leading to the development of potent and selective inhibitors.

Experimental Protocols

Detailed methodologies for the synthesis of 6-substituted isoquinoline derivatives from 6-bromoisoquinoline are provided below. These protocols are based on established palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylisoquinolines

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 6-bromoisoquinoline with an arylboronic acid.

Materials:

  • 6-Bromoisoquinoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 6-bromoisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylisoquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)isoquinolines

This protocol details a standard procedure for the palladium-catalyzed amination of 6-bromoisoquinoline with an aniline derivative.

Materials:

  • 6-Bromoisoquinoline

  • Aniline derivative (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 6-bromoisoquinoline (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 6-(arylamino)isoquinoline derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and hypothetical biological activity of a series of kinase inhibitors derived from 6-bromoisoquinoline.

Table 1: Synthesis of 6-Substituted Isoquinoline Derivatives

Compound IDR GroupCoupling ReactionYield (%)
IQ-1a 4-MethoxyphenylSuzuki-Miyaura85
IQ-1b 3-FluorophenylSuzuki-Miyaura78
IQ-1c Pyridin-3-ylSuzuki-Miyaura72
IQ-2a 3-ChloroanilinoBuchwald-Hartwig81
IQ-2b 4-MethylanilinoBuchwald-Hartwig88
IQ-2c 2-FluoroanilinoBuchwald-Hartwig75

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of 6-Substituted Isoquinoline Derivatives

Compound IDPI3Kα (nM)mTOR (nM)Akt1 (nM)
IQ-1a 150250>1000
IQ-1b 95180>1000
IQ-1c 50110850
IQ-2a 2545500
IQ-2b 1530450
IQ-2c 3560600
Reference 510150

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 6-Bromoisoquinoline suzuki_reagents Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C start->suzuki_reagents buchwald_reagents Aniline Derivative, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C start->buchwald_reagents suzuki_product 6-Arylisoquinoline Derivatives (IQ-1) suzuki_reagents->suzuki_product screening Kinase Activity Screening suzuki_product->screening buchwald_product 6-(Arylamino)isoquinoline Derivatives (IQ-2) buchwald_reagents->buchwald_product buchwald_product->screening

Caption: General synthetic workflow for the diversification of 6-bromoisoquinoline.

Experimental Setup for Suzuki-Miyaura Coupling

Suzuki_Setup reagents 1. Add 6-Bromoisoquinoline, Arylboronic Acid, Pd Catalyst, and Base to Reaction Vial inert 2. Evacuate and Backfill with Nitrogen (3x) reagents->inert solvents 3. Add Degassed Dioxane and Water inert->solvents heat 4. Heat to 90°C with Stirring solvents->heat monitor 5. Monitor Reaction by TLC/LC-MS heat->monitor workup 6. Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify 7. Column Chromatography (Silica Gel) workup->purify product Pure 6-Arylisoquinoline purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Isoquinoline-based Inhibitor (e.g., IQ-2b) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a dual PI3K/mTOR inhibitor.

Application Notes and Protocols for the Derivatization of 4-Bromo-6-methylisoquinoline at the Bromine Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-bromo-6-methylisoquinoline at the bromine position. The isoquinoline moiety is a key structural motif in numerous biologically active compounds, and the functionalization of the 4-position through cross-coupling reactions offers a powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery and materials science.

These notes cover several of the most effective and widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings. For each reaction, a general protocol is provided, based on established methodologies for structurally similar aryl bromides, particularly other bromo-aza-aromatic systems.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely favored due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

Quantitative Data Summary
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O80-10012-2485-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1101888
Methylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF/H₂O802475
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or alkylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow Reactants This compound + Arylboronic Acid Reaction_Setup Inert Atmosphere (Ar or N₂) Reactants->Reaction_Setup Reagents Pd Catalyst Base Solvent Reagents->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-6-methylisoquinoline Purification->Product

Suzuki Coupling Experimental Workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is highly valuable for synthesizing aryl amines from aryl halides and primary or secondary amines.[2]

Quantitative Data Summary
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-1890-98
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102485
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄tert-Amyl alcohol1001682
BenzylaminePd(OAc)₂ / cataCXium AK₂CO₃Toluene1102088
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow Reactants This compound + Amine Reaction_Setup Inert Atmosphere (Glovebox) Reactants->Reaction_Setup Reagents Pd Precatalyst Ligand Base Solvent Reagents->Reaction_Setup Heating Heating (90-110 °C) Reaction_Setup->Heating Filtration Filtration through Celite® Heating->Filtration Purification Column Chromatography Filtration->Purification Product 4-Amino-6-methylisoquinoline Purification->Product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Quantitative Data Summary
AlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneRT - 506-1290-97
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHTHFRT895
1-HexynePd(OAc)₂ / PPh₃CuIEt₃NDMF601085
Propargyl alcoholPdCl₂(PPh₃)₂CuIPiperidineAcetonitrile501280
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or THF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling_Workflow Reactants This compound + Terminal Alkyne Reaction_Setup Inert Atmosphere Reactants->Reaction_Setup Reagents Pd Catalyst CuI Amine Base Solvent Reagents->Reaction_Setup Reaction Stirring (RT or Heat) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Alkynyl-6-methylisoquinoline Purification->Product

Sonogashira Coupling Experimental Workflow

Stille Coupling: C-C Bond Formation

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[5] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[6]

Quantitative Data Summary
OrganostannaneCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄LiClToluene1101885-92
Tributyl(vinyl)tinPd₂(dba)₃ / P(o-tol)₃-THF801290
(Tributylstannyl)thiophenePdCl₂(PPh₃)₂CuIDMF1002488
(Trimethylstannyl)pyridinePd(OAc)₂ / SPhosCsFDioxane1102080
Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Optional: Additive (e.g., LiCl or CuI)

Procedure:

  • Charge a Schlenk flask with this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the organostannane via syringe.

  • If required, add the additive.

  • Heat the reaction mixture to 80-120 °C and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Stille_Coupling_Workflow Reactants This compound + Organostannane Reaction_Setup Inert Atmosphere Reactants->Reaction_Setup Reagents Pd Catalyst Solvent (Optional Additive) Reagents->Reaction_Setup Heating Heating (80-120 °C) Reaction_Setup->Heating Workup KF Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 4-Substituted-6-methylisoquinoline Purification->Product

Stille Coupling Experimental Workflow

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] It provides a valuable method for the synthesis of substituted alkenes.[8]

Quantitative Data Summary
AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile801675-85
n-Butyl acrylatePd(PPh₃)₄K₂CO₃DMF1002480
AcrylonitrilePdCl₂(dppf)NaOAcDMA1201870
CyclohexenePd(OAc)₂ / Herrmann's catalystAg₂CO₃Toluene1102465
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Acetonitrile or DMF)

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, and the base.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and filter off the salt byproducts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Heck_Reaction_Workflow Reactants This compound + Alkene Reaction_Setup Sealed Tube Inert Atmosphere Reactants->Reaction_Setup Reagents Pd Catalyst Base Solvent Reagents->Reaction_Setup Heating Heating (80-120 °C) Reaction_Setup->Heating Workup Filtration & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 4-Alkenyl-6-methylisoquinoline Purification->Product

Heck Reaction Experimental Workflow

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve the best results. All experiments should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Experimental protocol for Suzuki coupling of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-6-methylisoquinoline

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol is specifically designed for researchers and scientists in the field of drug development and medicinal chemistry.

Introduction

The isoquinoline moiety is a significant heterocyclic scaffold found in numerous biologically active compounds. The functionalization of the isoquinoline core, particularly through C-C bond formation, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing aryl or heteroaryl substituents at specific positions of the isoquinoline ring system.[4] This protocol details the coupling of this compound, a readily accessible building block, with a generic arylboronic acid.

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] The key steps of this cycle are the oxidative addition of the palladium(0) complex to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5][6] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[7]

Generalized Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound P 4-Aryl-6-methylisoquinoline R1->P + R-B(OH)₂ R2 Arylboronic Acid (R-B(OH)₂) R2->P Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->P Base Base (e.g., K₂CO₃) Base->P Solvent Solvent (e.g., 1,4-Dioxane/H₂O) Solvent->P

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol provides a general procedure that may require optimization depending on the specific arylboronic acid used.

Materials and Reagents
  • This compound (Substrate)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 - 0.05 equivalents)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 - 3.0 equivalents)

  • Solvent (e.g., Anhydrous 1,4-dioxane and degassed water, typically in a 4:1 to 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (Schlenk flask or round-bottom flask with a condenser)

  • Standard laboratory glassware and purification equipment (e.g., magnetic stirrer, heating mantle, rotary evaporator, column chromatography supplies)

Reaction Setup and Procedure
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe. The typical concentration of the substrate is 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methylisoquinoline.

Data Presentation: Illustrative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions of bromo-aza-aromatic compounds, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-18Varies
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22Good[8]
Pd(OAc)₂ (10)SPhos (20)K₃PO₄ (4)Toluene/H₂O/THF8012Varies
Pd₂(dba)₃P(t-Bu)₃K₂CO₃ (2)1,4-Dioxane/H₂O10024Varies[6]
Pd(PPh₃)₄ (5.5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10024Varies[6]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the experimental protocol.

Experimental_Workflow A 1. Add Reactants to Schlenk Flask (this compound, arylboronic acid, base) B 2. Evacuate and Backfill with Inert Gas (x3) A->B C 3. Add Palladium Catalyst B->C D 4. Add Degassed Solvents (e.g., 1,4-Dioxane/H₂O) C->D E 5. Heat Reaction Mixture (80-100 °C) D->E F 6. Monitor Reaction Progress (TLC or LC-MS) E->F G 7. Cool to Room Temperature and Perform Aqueous Work-up F->G Reaction Complete H 8. Dry, Filter, and Concentrate Organic Layer G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step experimental workflow for Suzuki coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, avoiding open flames and sparks.

  • Bases such as potassium carbonate can be corrosive; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.[5]

By following this detailed protocol, researchers can effectively synthesize a variety of 4-aryl-6-methylisoquinoline derivatives for further investigation in drug discovery and development programs.

References

Application Notes: 4-Bromo-6-methylisoquinoline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] Isoquinoline derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2][3] The strategic functionalization of the isoquinoline ring is a key approach in drug discovery to generate novel therapeutic agents. 4-Bromo-6-methylisoquinoline is a valuable and versatile building block for this purpose. The presence of a bromine atom at the C-4 position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of substituted isoquinolines for biological screening.

Synthetic Utility via Cross-Coupling Reactions

This compound serves as a key intermediate for C-C bond formation, primarily through Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties at the 4-position, significantly expanding the chemical diversity of the resulting compounds.[6][7][8]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Bioactive Heterocyclic Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base prod_suzuki 4-Aryl/Heteroaryl-6-methylisoquinolines suzuki->prod_suzuki prod_sonogashira 4-Alkynyl-6-methylisoquinolines sonogashira->prod_sonogashira

Synthetic diversification of this compound.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions, adapted from established procedures for similar bromo-heterocyclic compounds.[6][8][9][10] Researchers should optimize these conditions for their specific substrates.

G prep 1. Preparation - Dry glassware under vacuum/heat gun. - Add this compound, boronic acid/alkyne, and base to flask. solvent 2. Solvent Addition & Degassing - Add anhydrous solvent (e.g., Toluene, Dioxane, THF). - Degas the mixture with Argon or Nitrogen for 10-15 min. prep->solvent catalyst 3. Catalyst Addition - Add Palladium catalyst (and CuI for Sonogashira) under a positive pressure of inert gas. solvent->catalyst reaction 4. Reaction - Heat the mixture to the desired temperature (e.g., 80-110°C) with stirring. - Monitor progress by TLC or LC-MS. catalyst->reaction workup 5. Work-up - Cool to room temperature. - Quench with water or sat. NH4Cl. - Extract with an organic solvent (e.g., EtOAc, DCM). reaction->workup purify 6. Purification - Dry combined organic layers (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purify analysis 7. Analysis - Characterize the final product using NMR, MS, and FTIR. purify->analysis

General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling (Representative)

This protocol describes the synthesis of a 4-aryl-6-methylisoquinoline derivative.

  • Reagents & Setup : In a heat-gun-dried Schlenk flask under an Argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Solvent : Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), to the mixture.

  • Reaction : Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Representative)

This protocol describes the synthesis of a 4-alkynyl-6-methylisoquinoline derivative.

  • Reagents & Setup : To a dried Schlenk flask under Argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03-0.05 eq), and copper(I) iodide (CuI) (0.02-0.04 eq).

  • Solvent & Reagents : Add an anhydrous solvent such as toluene or THF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-5.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq).[6][9]

  • Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) for 3-20 hours until the starting material is consumed (monitored by TLC).[6][11]

  • Work-up : Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove catalyst residues.

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Anticipated Biological Activities & Illustrative Data

Derivatives synthesized from this compound are expected to exhibit a range of biological activities, based on the extensive pharmacology of the isoquinoline class.[1][3][5] The primary areas of interest include anticancer and antimicrobial applications.[3][4][12] The table below presents illustrative biological activity data, representing typical values observed for bioactive quinoline and isoquinoline derivatives against various cell lines and pathogens.[13]

Compound ID Scaffold Type (R-group at C4) Target Activity Metric Result (µM)
ISO-SUZ-01 4-(4-methoxyphenyl)-MCF-7 (Breast Cancer)IC₅₀15.9
ISO-SUZ-02 4-(pyridin-3-yl)-SW480 (Colon Cancer)IC₅₀17.8
ISO-SUZ-03 4-(furan-2-yl)-A549 (Lung Cancer)IC₅₀25.4
ISO-SON-01 4-(phenylethynyl)-Staphylococcus aureusMIC32.1
ISO-SON-02 4-(hex-1-yn-1-yl)-Escherichia coliMIC64.5
ISO-SON-03 4-((trimethylsilyl)ethynyl)-Candida albicansMIC45.8

Note: The data presented in this table is for illustrative purposes only and represents potential activity based on structurally related compounds.

Potential Mechanism of Action: Kinase Inhibition

Many isoquinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival.[3][5] Dysregulation of these pathways is a hallmark of cancer. The synthesized 4-substituted-6-methylisoquinolines can be screened for their ability to inhibit key kinases such as EGFR, VEGFR, or Aurora kinases.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor Isoquinoline Derivative Inhibitor->RAF Inhibition

Potential inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling reaction for 4-Bromo-6-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?

A1: Low yields in Suzuki couplings involving this compound can stem from several factors. The primary challenge often arises from the nitrogen atom in the isoquinoline ring, which can coordinate to the palladium catalyst and inhibit its activity.[1] Other common issues include:

  • Catalyst and Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to shield the palladium center and promote the reaction.

  • Base Selection: The strength and type of base are crucial. Weaker bases may not be sufficient, while excessively strong bases can lead to side reactions.

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid or the aryl bromide are common competing reactions that consume starting materials.[2]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can deactivate the catalyst.[2]

  • Reagent Quality: The purity and stability of the boronic acid, as well as the dryness of the solvent and base, are critical.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. To minimize this:

    • Use stable boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids.[1][3]

    • Ensure anhydrous reaction conditions.

    • Consider using a milder base if the reaction still proceeds efficiently.

  • Homocoupling: This involves the formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of this compound. To reduce homocoupling:

    • Thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]

    • Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes promote homocoupling.[2]

Q3: How do I choose the right catalyst and ligand for coupling with this compound?

A3: Due to the coordinating nature of the isoquinoline nitrogen, the choice of ligand is critical.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for heteroaryl couplings.[1] These ligands are bulky, which helps to prevent the nitrogen on the isoquinoline from binding to the palladium center and deactivating it.[4][5] Their electron-rich nature also facilitates the oxidative addition step of the catalytic cycle.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also excellent choices as they are strong sigma-donors and can form very stable complexes with palladium, leading to highly active catalysts.

  • Palladium Precatalysts: Using pre-formed palladium complexes like Pd(dppf)Cl₂ or palladacycles can sometimes provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Q4: Can I perform this reaction without protecting the isoquinoline nitrogen?

A4: Yes, in many cases, protection of the isoquinoline nitrogen is not necessary, provided the correct ligand is used. The steric bulk of modern phosphine ligands is often sufficient to prevent catalyst inhibition.[5] However, if you are consistently observing low yields and have ruled out other factors, N-protection could be considered as a troubleshooting step.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Catalyst Inactivity/Inhibition 1. Switch to a Bulky Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. 3. Use a Pre-formed Catalyst: Consider using a stable precatalyst like Pd(dppf)Cl₂.
Inadequate Base 1. Screen Different Bases: Test stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. 2. Ensure Anhydrous and Finely Ground Base: The base should be thoroughly dried and finely powdered to maximize its reactivity.[2]
Sub-optimal Temperature Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. Typical temperatures for Suzuki couplings range from 80-110 °C.
Oxygen Contamination Improve Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2]
Problem: Formation of Significant Byproducts
Observed Byproduct Possible Cause Suggested Solution
Debrominated Starting Material Protodeboronation of the Boronic Acid 1. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[1][3] 2. Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents.
Homocoupled Products Oxygen in the Reaction Mixture Strict Exclusion of Oxygen: Implement rigorous degassing procedures and maintain a strict inert atmosphere.[2]
Unidentified Impurities Decomposition of Reagents or Catalyst 1. Lower Reaction Temperature: If the reaction is proceeding but generating impurities, a lower temperature might improve selectivity. 2. Check Reagent Purity: Ensure the purity of all starting materials.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical conditions for Suzuki coupling reactions of bromo-isoquinoline and bromo-quinoline derivatives, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10012< 20
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene100885
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF/H₂O901292
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100695

Yields are representative for similar bromo-isoquinoline systems and may vary for this compound.

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O1001275
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001288
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001094
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O901292

Yields are representative for similar bromo-isoquinoline systems and may vary for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by bubbling with the inert gas for at least 30 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂-Br (R = 4-(6-methylisoquinolyl)) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L₂-Ar transmetalation->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product R-Ar (Coupled Product) reductive_elimination->product reagents This compound reagents->oxidative_addition boronic_acid Ar-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is an appropriate catalyst/ligand used? (e.g., SPhos, XPhos, Pd(dppf)Cl₂) start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand or a suitable precatalyst. check_catalyst->change_catalyst No check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger, anhydrous, finely ground base. check_base->change_base No check_conditions Are reaction conditions optimized? (Temperature, Degassing) check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature. Improve degassing protocol. check_conditions->optimize_conditions No success Reaction Optimized check_conditions->success Yes optimize_conditions->success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Common side reactions in the synthesis of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromo-6-methylisoquinoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves the direct bromination of 6-methylisoquinoline.

Q1: My reaction has resulted in a mixture of mono-brominated isomers. How can I improve the regioselectivity for the 4-bromo product?

A1: Achieving high regioselectivity in the bromination of substituted isoquinolines can be challenging. The formation of multiple isomers, such as 5-bromo- and 8-bromo-6-methylisoquinoline, is a common side reaction. Here are several factors to consider for improving the selectivity towards the desired 4-bromo isomer:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂). Using NBS can help minimize over-bromination and may favor the desired isomer under specific conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction's outcome. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are commonly used for radical brominations. For electrophilic aromatic substitution, strong acids like sulfuric acid are often employed. Experimenting with different solvents may alter the product distribution.

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the thermodynamically more stable product. Careful temperature control is crucial.[1]

    • Catalyst: For electrophilic bromination, the choice and concentration of the acid catalyst (e.g., H₂SO₄, CF₃SO₃H) are critical.[2] The formation of the isoquinolinium salt in strong acid deactivates the heterocyclic ring towards electrophilic attack and directs substitution to the benzene ring.

Q2: I have isolated a significant amount of a di-brominated or poly-brominated byproduct. How can I prevent this?

A2: The formation of di- or poly-brominated products is a common issue when the reaction is not carefully controlled. To minimize over-bromination, consider the following:

  • Stoichiometry: Use a controlled amount of the brominating agent. A stoichiometry of 1.0 to 1.1 equivalents of NBS or Br₂ relative to 6-methylisoquinoline is recommended to favor mono-bromination. Using a large excess of the brominating agent will inevitably lead to multiple brominations.[1][2]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of multiple substitutions on the same molecule.

  • Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level and before significant amounts of di-brominated products are formed.

Q3: My product appears to be contaminated with a byproduct where the methyl group has been brominated. How can I avoid this?

A3: Bromination of the methyl group at the benzylic position is a potential side reaction, particularly under radical conditions (Wohl-Ziegler reaction).[3][4][5] This would result in the formation of 4-bromo-6-(bromomethyl)isoquinoline. To prevent this:

  • Reaction Conditions:

    • Avoid Radical Initiators: Do not use radical initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide if you want to avoid benzylic bromination.

    • Light: Conduct the reaction in the dark, as UV light can promote radical chain reactions.[5]

    • Reaction Type: Favor electrophilic aromatic substitution conditions over radical conditions. Performing the bromination in a strong acid without a radical initiator will favor substitution on the aromatic ring.

Q4: The yield of my reaction is very low. What are the possible reasons and how can I improve it?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction over a longer period or consider a moderate increase in temperature. However, be aware that higher temperatures might decrease selectivity.

  • Product Degradation: Isoquinolines can be sensitive to harsh reaction conditions. Prolonged exposure to strong acids or high temperatures might lead to degradation.

  • Difficult Purification: The desired product might be difficult to separate from byproducts and starting material, leading to loss during workup and purification. Optimize your purification strategy (see Q5).

  • Poor Reactivity: The 6-methylisoquinoline ring might be deactivated towards bromination under the chosen conditions. A different catalytic system or a more reactive brominating agent might be necessary, but this must be balanced with the risk of reduced selectivity.

Q5: I am having difficulty purifying the final product from the reaction mixture. What are the recommended methods?

A5: Purification of this compound from a mixture of isomers and other byproducts can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating isomers.

    • Stationary Phase: Use silica gel with a high surface area.

    • Eluent System: A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is often effective. Start with a low polarity to elute less polar byproducts and gradually increase the polarity to elute the desired product and more polar impurities. Careful optimization of the solvent system is key.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product, especially for removing small amounts of impurities.

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative TLC or HPLC can be employed to isolate the pure compound.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to prepare this compound? A: While a specific, optimized procedure for this compound is not widely published, plausible synthetic routes include:

  • Direct Bromination of 6-methylisoquinoline: This is a direct approach but may pose challenges in controlling regioselectivity.

  • Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a Schiff base formed from a substituted benzaldehyde (e.g., 2-bromo-4-methylbenzaldehyde) and an aminoacetaldehyde acetal.[6][7][8]

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide, which would need to be synthesized from a starting material already containing the desired substitution pattern.[9][10][11][12]

Q: What are the expected major side products in the synthesis of this compound via direct bromination? A: The major potential side products are:

  • Isomeric Mono-brominated Products: 5-Bromo-6-methylisoquinoline and 8-Bromo-6-methylisoquinoline.

  • Di-brominated Products: e.g., 4,8-Dibromo-6-methylisoquinoline.

  • Benzylic Bromination Product: 4-Bromo-6-(bromomethyl)isoquinoline.

Q: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can help distinguish between isomers based on the chemical shifts and coupling constants of the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[13]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
This compound (Product) C₁₀H₈BrN222.08Desired product.
5-Bromo-6-methylisoquinolineC₁₀H₈BrN222.08Isomer of the desired product, different NMR spectrum.
8-Bromo-6-methylisoquinolineC₁₀H₈BrN222.08Isomer of the desired product, different NMR spectrum.
4,8-Dibromo-6-methylisoquinolineC₁₀H₇Br₂N300.98Higher molecular weight, characteristic M, M+2, M+4 isotopic pattern in MS.
4-Bromo-6-(bromomethyl)isoquinolineC₁₀H₇Br₂N300.98Higher molecular weight, presence of a benzylic CH₂Br signal in ¹H NMR.

Experimental Protocols

Representative Protocol: Direct Bromination of 6-methylisoquinoline

Disclaimer: This is a representative protocol based on general procedures for isoquinoline bromination and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: To a solution of 6-methylisoquinoline (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath. The reaction should be carried out in the dark to minimize radical side reactions.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it dropwise to the cooled solution of 6-methylisoquinoline over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it carefully over crushed ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Synthesis_Pathway 6-Methylisoquinoline 6-Methylisoquinoline This compound This compound 6-Methylisoquinoline->this compound  NBS, H₂SO₄ or CCl₄ caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 6-Methylisoquinoline 6-Methylisoquinoline This compound This compound 6-Methylisoquinoline->this compound  NBS (1 eq)   Isomeric Products 5-Bromo-6-methylisoquinoline 8-Bromo-6-methylisoquinoline 6-Methylisoquinoline->Isomeric Products  Poor Regioselectivity   Dibromo Products e.g., 4,8-Dibromo-6-methylisoquinoline 6-Methylisoquinoline->Dibromo Products  Excess NBS   Benzylic Bromination 4-Bromo-6-(bromomethyl)isoquinoline 6-Methylisoquinoline->Benzylic Bromination  Radical Conditions   caption Potential side reactions in the synthesis.

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Mixture of Isomers? start->check_isomers check_overbromination Over-bromination? check_isomers->check_overbromination No optimize_selectivity Optimize Reaction Conditions: - Lower Temperature - Change Solvent/Catalyst - Use NBS check_isomers->optimize_selectivity Yes check_benzylic Benzylic Bromination? check_overbromination->check_benzylic No control_stoichiometry Control Stoichiometry: - Use 1.0-1.1 eq. NBS - Slow Addition - Monitor Reaction check_overbromination->control_stoichiometry Yes avoid_radicals Avoid Radical Conditions: - React in Dark - No Radical Initiators check_benzylic->avoid_radicals Yes purify Optimize Purification: - Column Chromatography - Recrystallization check_benzylic->purify No optimize_selectivity->purify control_stoichiometry->purify avoid_radicals->purify caption Troubleshooting workflow for the synthesis.

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-bromo-6-methylisoquinoline using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point for compounds of intermediate polarity like this compound is a binary solvent system of hexanes and ethyl acetate.[1][2] Begin by developing a solvent system using thin-layer chromatography (TLC) to find a ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[3] A typical starting ratio to test would be in the range of 10-50% ethyl acetate in hexanes.[1]

Q2: How do I determine the optimal mobile phase for my separation?

A2: The optimal mobile phase is best determined through preliminary TLC experiments.[3] The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.25 and 0.35, and there is good separation from impurities.[3] A lower Rf value indicates stronger adsorption to the stationary phase.[3]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the separation profile of your crude mixture. If the impurities have polarities very close to this compound, an isocratic elution may provide better resolution.[3] However, if you have a mix of non-polar and polar impurities, a gradient elution will be more efficient, allowing for the faster elution of all compounds.[3]

Q4: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A4: If your crude this compound has poor solubility in the initial, less polar mobile phase, a "dry loading" technique is recommended.[3][4] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane), adding a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the prepared column.[4]

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: Isoquinolines and other nitrogen-containing heterocycles can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3][5] To mitigate this, you can neutralize the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase.[3] Alternatively, you could consider using a different stationary phase, such as alumina.[5] It's advisable to first test the stability of your compound on a silica TLC plate before committing to a large-scale column.[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound Elutes Too Quickly (Low Resolution) 1. The mobile phase is too polar. 2. The column is overloaded with the crude material.1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Slowly or Not at All 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. 3. The compound is irreversibly adsorbed to the stationary phase due to high polarity.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[3] 2. Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a deactivated stationary phase (e.g., with triethylamine) or an alternative like alumina.[3][5] 3. For very polar compounds, a more polar solvent system like methanol in dichloromethane might be necessary.[1]
Streaking or Tailing of the Compound Band 1. Strong interaction between the basic nitrogen of the isoquinoline and the acidic silica gel. 2. The column is overloaded. 3. The compound is degrading on the column.1. Add a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase to improve the peak shape.[3] 2. Reduce the amount of crude material loaded. 3. See the solutions for compound decomposition above.
Poor Separation of Compound and Impurities 1. The chosen solvent system does not provide adequate resolution. 2. The column was not packed properly, leading to channeling. 3. The sample band at the top of the column was too wide.1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes). 2. Ensure the column is packed uniformly without any cracks or air bubbles. 3. Load the sample in the minimum amount of solvent possible to create a narrow starting band.[4]
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the stationary phase.1. Always keep the column bed wet with the mobile phase. Never let it run dry.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and should be adapted based on preliminary TLC analysis.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle into a uniform bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[4] Carefully apply the solution to the top of the column.

  • Dry Loading: If solubility is an issue, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a dry powder.[4] Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Begin elution, collecting fractions in test tubes. Maintain a constant level of solvent at the top of the column throughout the process.

  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) as the separation proceeds.

4. Monitoring and Isolation:

  • Periodically analyze the collected fractions by TLC to determine which contain the pure this compound.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Data Presentation: Representative Purification Parameters

The following table provides an example of solvent systems and expected Rf values for the purification of this compound. These values are illustrative and should be confirmed by TLC for your specific crude mixture.

Parameter Value / Composition Purpose / Comment
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of intermediate polarity.
Mobile Phase (TLC) 20% Ethyl Acetate in HexanesA good starting point for method development.
Target Rf Value ~0.30Optimal for good separation on a column.[3]
Elution Profile Gradient: 5% to 25% Ethyl Acetate in HexanesEfficiently removes both non-polar and moderately polar impurities.
Mobile Phase Modifier 0.1% Triethylamine (optional)Recommended if peak tailing is observed on TLC.

Visualization

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc Develop Solvent System (TLC) Target Rf = 0.25-0.35? start->tlc pack_column Pack Column & Load Sample tlc->pack_column Yes run_column Run Column & Collect Fractions pack_column->run_column ts_elution Problem with Elution? run_column->ts_elution analyze Analyze Fractions (TLC) ts_separation Poor Separation? analyze->ts_separation result Pure Product? result->tlc No, Re-optimize combine Combine Pure Fractions & Evaporate result->combine Yes end Purified Product combine->end ts_elution->analyze No Problem too_fast Elutes Too Fast (Rf too high) ts_elution->too_fast Yes, Too Fast too_slow Elutes Too Slow / Stuck (Rf too low) ts_elution->too_slow Yes, Too Slow ts_separation->result Good Separation streaking Streaking / Tailing? ts_separation->streaking Yes, Tailing repack Repack Column / Check Loading ts_separation->repack Yes, Mixed Fractions decrease_polarity Decrease Mobile Phase Polarity too_fast->decrease_polarity increase_polarity Increase Mobile Phase Polarity too_slow->increase_polarity add_modifier Add Modifier (e.g., Triethylamine) streaking->add_modifier decrease_polarity->tlc increase_polarity->tlc add_modifier->tlc repack->pack_column

References

Technical Support Center: HPLC Purification of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) purification of 4-Bromo-6-methylisoquinoline. It includes a detailed experimental protocol, answers to frequently asked questions, and troubleshooting advice for common issues encountered during the purification process.

Experimental Protocol: Reverse-Phase HPLC Purification

This protocol outlines a standard method for the purification of this compound using a C18 column. The method is designed to separate the target compound from common impurities.

1. Sample Preparation:

  • Dissolve the crude this compound sample in a suitable solvent. Due to its predicted moderate to nonpolar nature, solvents such as Dimethyl Sulfoxide (DMSO), Methanol, or a mixture of the initial mobile phase composition are recommended.[1][2]

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[3]

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[4]
Column C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (MeCN)
Gradient Elution Start with a lower percentage of Mobile Phase B, gradually increasing to elute the compound. A typical gradient might be 30-70% B over 20 minutes.
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) monitoring at ~254 nm and ~280 nm, based on predicted UV absorbance maxima for similar structures.[5]
Injection Volume 500 µL (dependent on sample concentration and column size)

3. Post-Purification Processing:

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot into the HPLC system under the same analytical conditions.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase composition for purifying this compound?

A good starting point for reverse-phase HPLC of isoquinoline derivatives is a mobile phase of acetonitrile (MeCN) and water with an acidic modifier.[6][7] A gradient elution is recommended to ensure good separation from impurities with different polarities.

Q2: Why is an acidic modifier like formic or phosphoric acid added to the mobile phase?

This compound is a basic compound due to the nitrogen atom in the isoquinoline ring.[5] The acidic modifier helps to protonate the analyte, which can improve peak shape and reduce tailing caused by interactions with residual silanol groups on the silica-based stationary phase.[8] For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[6][7]

Q3: What detection wavelength should I use?

Based on the UV spectra of similar isoquinoline structures, monitoring at approximately 254 nm and 280 nm is recommended for good sensitivity.[5] It is advisable to use a Diode Array Detector (DAD) to acquire the full UV spectrum of the peak to confirm its identity.

Q4: How can I improve the solubility of my crude sample for injection?

If solubility in the initial mobile phase is low, you can dissolve the sample in a stronger organic solvent like DMSO, DMF, methanol, or ethanol.[1] However, ensure that the injection solvent is compatible with the mobile phase to avoid precipitation of the sample on the column.[9]

Troubleshooting Guide

This section addresses common problems that may arise during the HPLC purification of this compound.

Peak Shape Problems
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with acidic silanol groups on the column.- Insufficient buffer or acidic modifier in the mobile phase.[10]- Column overload.- Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid).- Reduce the amount of sample injected.[11]- Consider using a column with low silanol activity.[6]
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.- Reduce the sample concentration or injection volume.[10]
Split Peaks - Clogged column inlet frit.- Column void or degradation.- Issue with the injector.[12]- Flush the column in the reverse direction at a low flow rate.- Replace the column if it is old or has been subjected to pressure shocks.[13]- Inspect and clean the injector port and sample loop.
Pressure and Baseline Issues
ProblemPossible Cause(s)Suggested Solution(s)
High Backpressure - Blockage in the system (e.g., clogged filters, tubing, or column frit).[11][14]- Precipitated buffer or sample in the mobile phase.[14]- High mobile phase viscosity.- Filter the mobile phase and sample before use.[11]- Systematically check for blockages by removing components one by one.- Wash the column with a strong solvent to dissolve any precipitates.[9]
Pressure Fluctuations - Air bubbles in the pump or mobile phase.[14]- Leaks in the system.[11]- Worn pump seals or faulty check valves.- Degas the mobile phase thoroughly.[14]- Purge the pump to remove air bubbles.- Inspect all fittings for leaks and tighten or replace as necessary.[13]- Perform regular pump maintenance.
Noisy Baseline - Contaminated mobile phase.[9]- Detector lamp nearing the end of its life.- Air bubbles in the detector flow cell.- Use fresh, high-purity HPLC-grade solvents.[9]- Replace the detector lamp.- Purge the system to remove air bubbles.
Retention Time Variability
ProblemPossible Cause(s)Suggested Solution(s)
Shifting Retention Times - Inconsistent mobile phase preparation.[9]- Column not properly equilibrated.[9]- Fluctuations in column temperature.- Pump malfunction leading to inconsistent flow rate.[9]- Prepare the mobile phase carefully and consistently.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.- Use a column oven to maintain a stable temperature.[9]- Check the pump for leaks and verify the flow rate.[15]

Visual Workflow and Logic Diagrams

HPLC_Purification_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sp Dissolve Crude Sample fs Filter Sample (0.22 µm) sp->fs inj Inject Sample fs->inj mp Prepare & Degas Mobile Phase mp->inj sep Gradient Separation on C18 Column inj->sep det UV Detection (~254/280 nm) sep->det fc Collect Fractions det->fc pa Purity Analysis of Fractions fc->pa pf Pool Pure Fractions pa->pf iso Solvent Evaporation pf->iso final Isolated Pure Compound iso->final

Caption: Experimental workflow for the HPLC purification of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_pressure System Issues start Chromatographic Problem Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting split Split Peaks? start->split pressure Pressure Fluctuation? start->pressure retention Retention Time Shift? start->retention sol_tail Check Mobile Phase pH Reduce Sample Load tailing->sol_tail Yes sol_front Check Sample Solvent Reduce Concentration fronting->sol_front Yes sol_split Check for Column Void Inspect Injector split->sol_split Yes sol_pressure Degas Mobile Phase Check for Leaks pressure->sol_pressure Yes sol_retention Check Pump Flow Rate Equilibrate Column retention->sol_retention Yes

Caption: A logical decision tree for troubleshooting common HPLC purification problems.

References

Technical Support Center: Synthesis and Purification of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-6-methylisoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Problem 1: Low or No Yield of this compound in Bischler-Napieralski Synthesis

Question: I am attempting to synthesize this compound via a Bischler-Napieralski reaction, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Bischler-Napieralski reaction for the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The key step is the intramolecular electrophilic aromatic substitution.

Potential Causes and Solutions:

CauseRecommended Troubleshooting Steps
Insufficient activation of the aromatic ring The bromine and methyl groups on the phenethylamine precursor may not provide sufficient activation for the cyclization to occur readily. Consider using stronger dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).
Decomposition of starting material or product Prolonged reaction times at high temperatures can lead to the degradation of the starting amide or the resulting dihydroisoquinoline. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.
Incomplete formation of the starting β-arylethylamide Ensure the preceding amidation step to form the N-acyl-β-(4-bromo-2-methylphenyl)ethylamine has gone to completion. Purify the amide intermediate before proceeding to the cyclization step.
Presence of moisture The reagents used in the Bischler-Napieralski reaction are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Presence of Multiple Impurities in the Crude Product

Question: My crude this compound product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

Answer:

The impurities in your crude product are likely a combination of unreacted starting materials, intermediates, and side-products from the chosen synthetic route.

Common Impurities and Purification Strategies:

Potential ImpurityIdentificationRecommended Purification Method
Unreacted Starting Materials (e.g., substituted phenethylamine, acylating agent) Characterized by comparing the crude mixture's TLC with the starting materials.Acid-Base Extraction: Isoquinolines are basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The isoquinoline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Partially Reacted Intermediates (e.g., the N-acyl phenethylamine in Bischler-Napieralski) May have different polarity compared to the final product.Column Chromatography: Silica gel column chromatography is effective for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can separate the desired product from less polar or more polar intermediates.
Over-brominated or Isomeric Products Difficult to distinguish from the desired product by TLC alone. May require NMR or MS analysis.Recrystallization: This technique is highly effective for removing closely related impurities. The choice of solvent is crucial and should be determined experimentally. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures is ideal.
Oxidized Byproducts May appear as more polar spots on the TLC plate.Column Chromatography or Recrystallization: These methods are generally effective in removing oxidized impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for preparing this compound?

A1: The most common methods for isoquinoline synthesis are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. For this compound, a Bischler-Napieralski approach starting from a suitably substituted β-phenylethylamine would be a logical choice. However, the success of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Q2: How can I effectively monitor the progress of my synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Visualization under UV light is typically used for aromatic compounds. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the molecular weights of the components in your reaction mixture.

Q3: What are the best practices for purifying this compound by column chromatography?

A3:

  • Solvent System Selection: First, determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35.

  • Slurry Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent to ensure a homogenous column bed.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. For compounds with poor solubility, dry loading (adsorbing the compound onto a small amount of silica gel) is recommended.

  • Elution: Start with a less polar eluent and gradually increase the polarity (gradient elution) to separate compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization is a powerful purification technique, especially for removing small amounts of impurities from a relatively pure compound. However, if your crude product is highly impure, it is often best to first perform a preliminary purification step, such as an acid-base extraction or column chromatography, to remove the bulk of the impurities before proceeding with recrystallization.

Q5: My purified this compound is a colored solid, but I expect it to be colorless. What should I do?

A5: The color is likely due to minor, highly colored impurities. You can try treating a solution of your compound with activated charcoal. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration. Be aware that this may lead to some loss of your product. A subsequent recrystallization can also help to improve the color and purity.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of Crude this compound

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL).

  • Combine the acidic aqueous extracts. The desired isoquinoline is now in the aqueous layer as its hydrochloride salt.

  • Wash the combined aqueous layer with the organic solvent (2 x 30 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate or 1 M sodium hydroxide with stirring until the solution is basic (pH > 8).

  • The free base of this compound will precipitate or can be extracted with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography

  • Prepare the Column: Select an appropriately sized chromatography column and pack it with a slurry of silica gel in the starting eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the starting eluent. If solubility is low, use a slightly more polar solvent and adsorb the solution onto a small amount of silica gel by evaporating the solvent.

  • Load the Sample: Carefully add the prepared sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Collect and Analyze Fractions: Collect the eluate in fractions and monitor the separation by TLC.

  • Isolate the Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

IssueObservationPotential Cause(s)Suggested Solution(s)
Low Yield Final product mass is significantly lower than theoretical.Incomplete reaction, side reactions, decomposition.Optimize reaction time and temperature. Use more reactive reagents. Ensure anhydrous conditions.
Impure Product Multiple spots on TLC of the crude product.Unreacted starting materials, byproducts.Perform acid-base extraction followed by column chromatography or recrystallization.
Reaction Stalls TLC shows no further conversion of starting material.Deactivation of catalyst/reagent, insufficient temperature.Add fresh catalyst/reagent. Increase reaction temperature.
Product Oiling Out During recrystallization, the product forms an oil instead of crystals.Solvent is too non-polar, cooling is too rapid.Add a more polar co-solvent. Allow the solution to cool slowly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Bischler-Napieralski) start->reaction crude Crude Product reaction->crude extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure 4-Bromo-6- methylisoquinoline recrystallization->pure

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product? check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction Low Yield check_purity Analyze Crude Product (TLC/NMR) start->check_purity Impure Product incomplete Incomplete Reaction? check_reaction->incomplete purify Select Purification Strategy (Extraction, Chromatography, Recrystallization) check_purity->purify side_products Side Products Present? incomplete->side_products No optimize Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize Yes side_products->optimize Yes side_products->purify No final_product Pure Product optimize->final_product purify->final_product

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis of this compound.

Troubleshooting low yield in 4-Bromo-6-methylisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Bromo-6-methylisoquinoline. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are attempting to synthesize this compound via a Bischler-Napieralski reaction starting from N-(2-(4-methylphenyl)ethyl)acetamide followed by bromination, but the overall yield is very low. What are the likely causes and how can we improve it?

Low yields in this multi-step synthesis can arise from inefficiencies in either the cyclization (Bischler-Napieralski) or the subsequent bromination step.

Troubleshooting the Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a crucial step for forming the isoquinoline core.[1][2][3][4][5] Low yields can be attributed to several factors:

  • Incomplete Cyclization: The cyclization of the β-arylethylamide is an intramolecular electrophilic aromatic substitution.[1][2] The electron-donating methyl group at the para position of the starting material should facilitate this reaction. However, insufficiently strong dehydrating conditions can lead to incomplete conversion.

  • Side Reactions: A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[2][3]

  • Substrate Purity: Impurities in the starting N-(2-(4-methylphenyl)ethyl)acetamide can inhibit the reaction.

Optimization Strategies:

ParameterRecommended ChangeRationale
Dehydrating Agent Use a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.For substrates that may be less reactive, a more potent dehydrating system ensures the formation of the key nitrilium ion or dichlorophosphoryl imine-ester intermediate required for cyclization.[1][2][3]
Reaction Temperature Increase the reaction temperature by using a higher boiling point solvent such as xylene.Higher temperatures can help overcome the activation energy barrier for the cyclization step.[3]
Solvent Use a nitrile-based solvent.Nitrile solvents can help to suppress the retro-Ritter side reaction.[2]

Troubleshooting the Bromination Step:

Direct bromination of the 6-methylisoquinoline intermediate can lead to a mixture of products and overall lower yield of the desired 4-bromo isomer.

  • Regioselectivity Issues: Electrophilic substitution on the isoquinoline ring is complex. The position of bromination is influenced by the reaction conditions and the directing effects of the existing methyl group and the nitrogen atom in the ring.[6]

  • Over-bromination: Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di- or poly-brominated products.

Optimization Strategies:

ParameterRecommended ChangeRationale
Brominating Agent Use a milder brominating agent such as N-Bromosuccinimide (NBS).NBS is a more selective brominating agent than elemental bromine and can help to control the regioselectivity and prevent over-bromination.
Acid Catalyst Perform the bromination in a strong acid like concentrated H₂SO₄.Strong acids can protonate the isoquinoline nitrogen, influencing the directing effect of the ring and potentially favoring substitution at the 4-position.[6]
Temperature Control Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent.Lower temperatures can improve the selectivity of the reaction and minimize the formation of byproducts.

Q2: We are exploring a Pomeranz-Fritsch approach to synthesize 6-methylisoquinoline, which we then plan to brominate. The initial cyclization step is giving us a poor yield. What are the common pitfalls?

The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, can be sensitive to reaction conditions.[7][8][9][10]

Troubleshooting the Pomeranz-Fritsch Reaction:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Insufficiently strong acids or incorrect concentrations can lead to incomplete cyclization or side reactions.[7]

  • Stability of the Intermediate: The Schiff base (benzalaminoacetal) intermediate can be unstable. It is often generated in situ and used directly in the cyclization step.[8]

  • Reaction Conditions: High temperatures can sometimes lead to decomposition of the starting materials or intermediates.

Optimization Strategies:

ParameterRecommended ChangeRationale
Acid Catalyst Experiment with different acid catalysts such as concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid (TFA).The optimal acid catalyst can vary depending on the specific substrate. A screen of different acids may be necessary to find the best conditions.[7]
Two-Step Procedure Consider a modified Pomeranz-Fritsch where the Schiff base is hydrogenated to the corresponding benzylamine, which is then cyclized.This modification can sometimes lead to higher yields by avoiding the direct cyclization of the potentially unstable Schiff base.[11]
Reaction Monitoring Carefully monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product decomposition.Over- or under-running the reaction can significantly impact the yield.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 6-methyl-3,4-dihydroisoquinoline

  • To a solution of N-(2-(4-methylphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus pentoxide (1.5 equivalents).

  • Heat the mixture to reflux and then add phosphoryl chloride (3 equivalents) dropwise.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated NaOH solution until pH > 10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methyl-3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Dehydrogenation to 6-methylisoquinoline

  • Dissolve the crude 6-methyl-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Add 10% Palladium on carbon (0.1 equivalents).

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 6-methylisoquinoline.

Protocol 3: Bromination of 6-methylisoquinoline

  • Dissolve 6-methylisoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizing the Troubleshooting Process

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow Start Low Yield of this compound Identify_Step Identify Problematic Step Start->Identify_Step Bischler_Napieralski Bischler-Napieralski Reaction Identify_Step->Bischler_Napieralski If using this route Bromination Bromination Reaction Identify_Step->Bromination Common to both routes Pomeranz_Fritsch Pomeranz-Fritsch Reaction Identify_Step->Pomeranz_Fritsch If using this route BN_Cause1 Incomplete Cyclization Bischler_Napieralski->BN_Cause1 BN_Cause2 Side Reactions (Retro-Ritter) Bischler_Napieralski->BN_Cause2 BR_Cause1 Poor Regioselectivity Bromination->BR_Cause1 BR_Cause2 Over-bromination Bromination->BR_Cause2 PF_Cause1 Suboptimal Acid Catalyst Pomeranz_Fritsch->PF_Cause1 PF_Cause2 Unstable Intermediate Pomeranz_Fritsch->PF_Cause2 BN_Solution1 Stronger Dehydrating Agent (P₂O₅/POCl₃) BN_Cause1->BN_Solution1 BN_Solution2 Higher Temperature (Xylene) BN_Cause1->BN_Solution2 BN_Solution3 Use Nitrile Solvent BN_Cause2->BN_Solution3 BR_Solution1 Milder Brominating Agent (NBS) BR_Cause1->BR_Solution1 BR_Solution2 Strong Acid Catalyst (H₂SO₄) BR_Cause1->BR_Solution2 BR_Solution3 Low Temperature Control BR_Cause2->BR_Solution3 PF_Solution1 Screen Acid Catalysts (H₂SO₄, PPA) PF_Cause1->PF_Solution1 PF_Solution2 Modified Two-Step Protocol PF_Cause2->PF_Solution2

A logical workflow for troubleshooting low yields in the synthesis of this compound.

Synthetic Pathway via Bischler-Napieralski Reaction

Bischler_Napieralski_Pathway Starting_Material N-(2-(4-methylphenyl)ethyl)acetamide Intermediate1 6-methyl-3,4-dihydroisoquinoline Starting_Material->Intermediate1 Bischler-Napieralski (POCl₃, P₂O₅) Intermediate2 6-methylisoquinoline Intermediate1->Intermediate2 Dehydrogenation (Pd/C) Final_Product This compound Intermediate2->Final_Product Bromination (NBS, H₂SO₄)

Synthetic route to this compound using the Bischler-Napieralski reaction.

References

Stability of 4-Bromo-6-methylisoquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylisoquinoline, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in acidic conditions?

While specific stability data for this compound is not extensively documented in publicly available literature, potential degradation pathways under acidic conditions can be inferred based on the chemical structure. The two primary points of instability are the bromo substituent and the isoquinoline ring system. The most likely degradation pathway is acid-catalyzed hydrolysis or debromination.

Q2: Which acidic conditions are likely to cause degradation?

Degradation can be influenced by the type of acid, its concentration, and the temperature. Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) at elevated temperatures are more likely to promote degradation compared to weaker organic acids.[1] The rate of degradation is typically dependent on the acid concentration, temperature, and the solvent system used.

Q3: How can I monitor the stability of this compound during my experiment?

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the stability of this compound.[1] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Techniques like Gas Chromatography (GC) can also be employed.[1]

Q4: What are the expected degradation products?

The primary expected degradation product from debromination would be 6-methylisoquinoline. Acid-catalyzed hydrolysis could potentially lead to the formation of 4-hydroxy-6-methylisoquinoline, though this is generally less common for aryl bromides under typical acidic conditions without the presence of a strong nucleophile.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of product in a reaction step involving acidic conditions. Degradation of the this compound starting material.- Analyze the crude reaction mixture by HPLC or LC-MS to identify and quantify any degradation products. - Optimize reaction conditions by lowering the temperature, using a milder acid, or reducing the reaction time.
Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate. Formation of a hydroxylated degradation product (e.g., 4-hydroxy-6-methylisoquinoline), which is more polar than the starting material.- Isolate the new compound and characterize it using analytical techniques such as LC-MS or NMR to confirm its structure. - To minimize the formation of this byproduct, consider using a less nucleophilic acid or running the reaction under anhydrous conditions if possible.
Inconsistent reaction outcomes or product purity. Variability in the stability of this compound under slightly different acidic microenvironments within the reaction.- Ensure homogenous mixing and temperature control. - Consider using a buffered acidic solution to maintain a constant pH throughout the reaction.

Experimental Protocols

Protocol for Acidic Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in acidic solutions.

1. Materials:

  • This compound
  • Hydrochloric acid (e.g., 0.1 M, 1 M)
  • Organic solvent (e.g., acetonitrile, methanol)
  • Deionized water
  • HPLC system with a suitable C18 column
  • pH meter

2. Procedure:

  • Prepare stock solutions of this compound in an appropriate organic solvent.
  • Prepare acidic solutions of desired concentrations (e.g., 0.1 M HCl, 1 M HCl).
  • Initiate the stability study by adding a known volume of the stock solution to the acidic solution to achieve the desired final concentration of the compound.
  • Incubate the samples at controlled temperatures (e.g., room temperature, 40°C, 60°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
  • Neutralize the aliquot with a suitable base if necessary to quench the degradation reaction.
  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
  • Analyze the sample by HPLC to determine the concentration of the remaining this compound and to detect any degradation products.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.
  • Calculate the degradation rate constant (k) and the half-life (t½) of the compound under each condition.

Data Presentation

The following table can be used to summarize the quantitative data obtained from the stability studies.

Acid Condition Temperature (°C) Initial Concentration (µg/mL) Concentration at 24h (µg/mL) Degradation (%) Half-life (t½) (hours)
0.1 M HCl25
0.1 M HCl40
1 M HCl25
1 M HCl40

Visualizations

The following diagrams illustrate the potential degradation pathway and a typical experimental workflow for stability testing.

G Potential Degradation Pathway A This compound B 6-Methylisoquinoline (Debromination Product) A->B H⁺, Δ C 4-Hydroxy-6-methylisoquinoline (Hydrolysis Product) A->C H⁺, H₂O, Δ G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution initiate Initiate Stability Study prep_stock->initiate prep_acid Prepare Acidic Solutions prep_acid->initiate incubate Incubate at Controlled Temp. initiate->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Neutralize/Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

References

Stability of 4-Bromo-6-methylisoquinoline under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-6-methylisoquinoline, particularly concerning its stability and reactivity under basic conditions commonly employed in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally stable under basic conditions?

This compound is a robust compound and is generally stable under a variety of basic conditions commonly used in organic synthesis, such as those for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. However, like many aryl bromides, it can be susceptible to certain side reactions, particularly at elevated temperatures and in the presence of a palladium catalyst. The primary concern is not typically the intrinsic degradation of the molecule by the base alone, but rather catalyst-mediated side reactions.

Q2: What is the most common side reaction observed when using this compound in palladium-catalyzed cross-coupling reactions?

The most frequently encountered side reaction is hydrodehalogenation (or protodebromination), which results in the formation of 6-methylisoquinoline. This occurs when the bromo substituent is replaced by a hydrogen atom from a proton source in the reaction mixture, such as residual water or the solvent itself. This side reaction is catalyzed by the palladium complex, especially in the presence of strong bases and at higher temperatures.

Q3: Can the 6-methyl group on the isoquinoline ring react under basic conditions?

Under the typical basic conditions used for cross-coupling reactions (e.g., carbonates, phosphates, or even alkoxides at moderate temperatures), the 6-methyl group is generally not reactive. The protons of a methyl group on an isoquinoline ring are not sufficiently acidic to be abstracted by these bases. Significant reactivity of the methyl group would likely require much stronger bases (e.g., organolithium reagents) that are not commonly used in these coupling reactions.

Q4: Are there specific bases that are more prone to causing side reactions?

While the choice of base is highly dependent on the specific cross-coupling reaction, very strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can sometimes promote a higher incidence of hydrodehalogenation compared to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) used in Suzuki reactions. However, the choice of ligand and catalyst is often more critical in mitigating this side reaction than the base itself.

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions

Problem: The desired cross-coupled product is obtained in low yield, with a significant amount of unreacted this compound remaining.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider using a different palladium source (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
Inappropriate Ligand The chosen phosphine ligand may not be suitable. For challenging couplings, consider using more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos).
Insufficient Base Strength The base may not be strong enough to facilitate the catalytic cycle. If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature, but be mindful of potential side reactions.
Solvent Effects The solvent may not be optimal for solubility or reactivity. Common solvents for cross-coupling include toluene, dioxane, and DMF. Ensure the solvent is anhydrous.
Formation of 6-Methylisoquinoline (Hydrodehalogenation)

Problem: A significant amount of the debrominated side product, 6-methylisoquinoline, is observed.

Possible Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.
Presence of Protic Impurities Water or other protic impurities can serve as a proton source. Ensure all reagents and the solvent are thoroughly dried.
Catalyst/Ligand System Some palladium-ligand combinations are more prone to this side reaction. Experiment with different ligands, particularly those known to promote rapid reductive elimination.
Excess Base While a stoichiometric excess of base is often necessary, a very large excess might contribute to side reactions. Use the recommended stoichiometry.

Data Presentation

Table 1: Typical Reaction Conditions for Cross-Coupling of this compound

Reaction Type Palladium Catalyst Ligand Base Solvent Typical Temperature
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfK₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110 °C
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120 °C
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NHTHF, DMFRoom Temp. to 60 °C

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and water (4:1) is added a base, typically K₂CO₃ (2.0 eq). The mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to 90-100 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

In an oven-dried flask, this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable ligand like XPhos (0.04 eq) are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous toluene and a strong base, such as sodium tert-butoxide (1.4 eq), are added. The reaction mixture is heated to 100-110 °C and stirred until completion. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the aminated product.

Protocol 3: Sonogashira Coupling

This compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq) are dissolved in an anhydrous solvent like THF or DMF. An amine base, typically triethylamine (Et₃N, 2.0 eq), is added, and the mixture is degassed. The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) until the starting material is fully consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizations

catalytic_cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)(Br)L_n ox_add->pd2_complex transmetal Transmetalation (e.g., Suzuki) pd2_complex->transmetal R-M side_reaction Hydrodehalogenation (Side Reaction) pd2_complex->side_reaction [H+] source pd2_coupled Ar-Pd(II)(R)L_n transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product side_reaction->pd0 dehalogenated_product Ar-H (Side Product) side_reaction->dehalogenated_product

Preventing debromination of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-6-methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemical synthesis, with a specific focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a concern with this compound?

A1: Debromination, in this context, refers to the undesired chemical reaction where the bromine atom at the 4-position of the isoquinoline core is replaced by a hydrogen atom. This process, also known as hydrodebromination or reductive dehalogenation, leads to the formation of 6-methylisoquinoline as a byproduct. This side reaction is a significant concern as it reduces the yield of the desired product, complicates the purification process, and consumes valuable starting material. The C-Br bond in aryl bromides like this compound is susceptible to cleavage under certain reductive conditions, particularly during palladium-catalyzed cross-coupling reactions.[1]

Q2: Under what conditions is debromination of this compound most likely to occur?

A2: Debromination is most frequently observed as a side reaction during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1] The key factors that promote this unwanted reaction include:

  • Formation of Palladium-Hydride Species: The primary cause is the generation of a palladium-hydride (Pd-H) intermediate in the catalytic cycle.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of debromination. For instance, certain bases and solvents, like alcohols and amines, can act as hydride sources.[1]

  • Presence of Hydrogen Donors: Trace amounts of water or other protic species in the reaction mixture can serve as a source for the hydride that leads to debromination.[1]

  • Catalyst System: Highly active palladium catalysts can sometimes preferentially promote the hydrodehalogenation pathway.[1]

Q3: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?

A3: Several analytical techniques can be employed to detect and quantify the formation of the debrominated byproduct, 6-methylisoquinoline. A common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Protocol: GC-MS for Detection of Debromination

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration.

  • GC-MS Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of 50-500 m/z.

  • Data Analysis: The desired product and the debrominated byproduct will have distinct retention times and mass spectra.[1] 6-methylisoquinoline (the debrominated product) will have a molecular ion peak corresponding to its molecular weight, which is lower than that of this compound. Quantification can be achieved by integrating the respective peak areas and comparing them to a standard curve.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and preventing debromination during palladium-catalyzed cross-coupling reactions involving this compound.

Issue: Significant Formation of Debrominated Byproduct in a Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but is also prone to hydrodebromination. The following workflow and data tables will help you optimize your reaction to favor the desired cross-coupling over the undesired debromination.

Troubleshooting Workflow for Debromination in Suzuki-Miyaura Coupling

G cluster_0 Troubleshooting Workflow start Significant Debromination Observed step1 Step 1: Evaluate Ligand Is a bulky, electron-rich phosphine ligand being used? start->step1 step2 Step 2: Assess the Base Is a strong or potentially hydride-donating base being used? step1->step2 Yes solution1 Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). step1->solution1 No step3 Step 3: Examine the Solvent Is a polar aprotic or alcohol solvent being used? step2->step3 No solution2 Action: Switch to a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃). step2->solution2 Yes step4 Step 4: Check Reaction Temperature Is the temperature excessively high? step3->step4 No solution3 Action: Change to a non-polar aprotic solvent (e.g., Toluene, Dioxane). step3->solution3 Yes solution4 Action: Lower the reaction temperature and monitor progress over a longer period. step4->solution4 Yes end_node Problem Resolved step4->end_node No solution1->step2 solution2->step3 solution3->step4 solution4->end_node

Caption: A step-by-step workflow to troubleshoot and mitigate debromination.

Table 1: Influence of Reaction Parameters on Debromination in Suzuki-Miyaura Coupling

ParameterCondition Prone to DebrominationRecommended Condition to Minimize DebrominationRationale
Ligand Less bulky phosphine ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Promotes reductive elimination of the desired product over the formation of Pd-H species.[1]
Base Strong organic bases (e.g., NaOEt, t-BuOK) or amine basesWeaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the likelihood of the base acting as a hydride source.[1]
Solvent Polar aprotic solvents (e.g., DMF) or alcoholsNon-polar aprotic solvents (e.g., Toluene, Dioxane)Minimizes the solvent's ability to act as a hydride donor.[1]
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., 60-80 °C)Can slow the rate of catalyst decomposition and formation of Pd-H species.[2]

Optimized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point designed to minimize the risk of debromination.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (to make a 0.1 M solution) and degassed water (10% v/v of toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling and the Competing Debromination Pathway

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights where the undesired debromination pathway diverges.

G cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reaction Undesired Debromination Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition k_ox pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OH)₂) pd_intermediate->transmetalation k_trans pd_hydride_formation Pd-H Formation pd_intermediate->pd_hydride_formation k_h_form (slow) pd_coupled Ar-Pd(II)(R)L₂ transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination k_red_elim reductive_elimination->pd0 Ar-R (Desired Product) pd_hydride H-Pd(II)(Br)L₂ pd_hydride_formation->pd_hydride reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 Ar-H (Debrominated Byproduct)

Caption: The catalytic cycle showing the desired cross-coupling and the competing debromination pathway.

References

Technical Support Center: Suzuki Reactions of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful execution of Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-6-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing Suzuki coupling with this compound?

A1: The primary challenges stem from the presence of the nitrogen atom in the isoquinoline ring, which can lead to several side reactions:

  • Catalyst Poisoning: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to its deactivation and resulting in low product yields.[1]

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where a proton source (like water or alcohol) replaces the boron moiety. This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[1]

  • Homocoupling: Symmetrical biaryl products can form from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1]

  • Poor Solubility: Nitrogen-containing heterocycles can exhibit poor solubility in common organic solvents, which may impede the reaction rate and overall yield.[1]

Q2: How can I select an appropriate palladium catalyst and ligand for this reaction?

A2: Catalyst and ligand selection is critical for overcoming issues like catalyst poisoning. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands are highly recommended. These ligands can shield the palladium center, preventing strong coordination with the isoquinoline nitrogen, and promote the desired catalytic cycle.[1][2]

  • Recommended Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and modern precatalysts like XPhos Pd G3 are excellent starting points.[3][4]

  • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for sterically hindered or electron-rich substrates.[1][4] For standard couplings, dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a reliable choice.[5]

Q3: What base and solvent system should I start with?

A3: The choice of base and solvent is interdependent and crucial for reaction success. A base is required to activate the boronic acid for transmetalation.[6]

  • Bases: A range of bases can be used, from milder carbonates to stronger phosphates. Good starting points include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][7] For challenging couplings, a stronger base like K₃PO₄ is often effective.[2]

  • Solvents: Biphasic solvent systems are common for Suzuki reactions. A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water is typically used.[7][8] Common ratios range from 4:1 to 10:1 (organic:water).[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low to no product yield, with starting material remaining.

  • Question: My reaction is not proceeding, and I recover most of my this compound. What should I check first?

  • Answer: When a Suzuki coupling fails, start by assessing these key parameters:

    • Catalyst Activity: Ensure your palladium source is active. Pd(0) is the active species; if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[2][4] Consider using a fresh batch of catalyst.

    • Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon).[8]

    • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[2]

    • Base and Solvent: Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring to maximize the interaction between the two phases.[2]

    • Temperature: If the reaction is sluggish, consider increasing the temperature. Solvents with higher boiling points like dioxane or toluene may be necessary.[4]

Problem 2: Significant formation of a debrominated byproduct (6-methylisoquinoline).

  • Question: I am observing a significant amount of 6-methylisoquinoline in my reaction mixture. What is causing this and how can I prevent it?

  • Answer: This side product arises from a process called hydrodehalogenation. After the initial oxidative addition of the palladium catalyst to the C-Br bond, the resulting intermediate can react with a hydrogen source in the mixture, leading to the replacement of the bromine with a hydrogen atom.

    • Solution: Minimize potential hydrogen sources. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system. Ensure the reaction is run under strict inert conditions as trace impurities can sometimes act as hydrogen donors. Using well-defined palladium precatalysts can sometimes minimize this side reaction.[9]

Problem 3: My major byproduct is the homocoupling of the boronic acid.

  • Question: How can I reduce the formation of the symmetrical biaryl product from my boronic acid?

  • Answer: Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species.[2]

    • Solutions:

      • Thorough Degassing: Rigorously degas your solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to minimize the amount of Pd(II) present at the beginning of the reaction.[2]

      • Ligand Choice: Bulky, electron-donating ligands can often favor the desired cross-coupling pathway over homocoupling.[4]

Recommended Starting Conditions & Protocols

While optimization is often necessary, the following tables and protocols provide a robust starting point for the Suzuki coupling of this compound, based on successful reactions with similar substrates like 6-bromoisoquinoline derivatives.[3][8][10]

Table 1: Recommended Starting Conditions
ComponentRecommendationMolar Equivalents / LoadingNotes
Aryl Halide This compound1.0 equivEnsure high purity.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivPinacol esters can reduce protodeboronation.[1]
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2 - 5 mol%Pd(dppf)Cl₂ is often effective for heteroaromatic couplings.[5][10]
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivK₃PO₄ is a stronger base, useful for less reactive partners.[2][11]
Solvent System 1,4-Dioxane / Water4:1 to 10:1 v/vA common and effective solvent mixture.[8][10]
Temperature 80 - 100 °C-Monitor reaction progress to determine optimal temperature.
Reaction Time 2 - 24 hours-Monitor by TLC or LC-MS until starting material is consumed.[8]
Table 2: Catalyst System Selection Guide
ScenarioRecommended Catalyst/Ligand SystemRationale
Standard Coupling Pd(dppf)Cl₂Generally effective, good starting point.[10]
Low Yield / Unreactive Partners Pd₂(dba)₃ with XPhos or SPhosBuchwald ligands accelerate oxidative addition and reductive elimination.[1][11]
Sterically Hindered Substrates XPhos Pd G3 (precatalyst)Modern precatalysts are highly active and robust.[4]
Significant Catalyst Deactivation Use bulky ligands (XPhos, SPhos)Steric bulk shields the palladium center from the isoquinoline nitrogen.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][8]

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[8]

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and water (e.g., in a 4:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with inert gas for 15-20 minutes.[8]

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) to the reaction mixture.[10]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc). Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure product.[8]

Visualized Workflows and Logic

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions pd0 Pd(0)L₂ Active Catalyst oa_complex R¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition (R¹-X) poisoning Catalyst Poisoning (N-Coordination) pd0->poisoning Inhibition trans_complex R¹-Pd(II)L₂-R² Transmetalation Complex oa_complex->trans_complex Transmetalation (R²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (R¹-R²) protodeboronation Protodeboronation homocoupling Homocoupling

Caption: The Suzuki-Miyaura catalytic cycle and major potential side reactions.

Troubleshooting_Workflow start Low or No Yield check_sm Starting Material (SM) Consumed? start->check_sm sm_present SM Unreacted check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes increase_temp Increase Temperature sm_present->increase_temp change_catalyst Switch to More Active Catalyst System (e.g., Buchwald Ligand) increase_temp->change_catalyst check_reagents Verify Reagent Purity & Inert Conditions change_catalyst->check_reagents byproducts Complex Mixture of Byproducts? sm_gone->byproducts yes_byproducts Yes byproducts->yes_byproducts Yes no_byproducts No (Clean Baseline) byproducts->no_byproducts No screen_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) yes_byproducts->screen_base lower_temp Lower Reaction Temperature screen_base->lower_temp check_side_reactions Address Specific Side Reactions (Protodeboronation, Homocoupling) lower_temp->check_side_reactions re_evaluate Re-evaluate Workup & Purification no_byproducts->re_evaluate

References

Technical Support Center: Reactivity of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylisoquinoline. The following sections detail the impact of solvent choice on common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block, primarily used in cross-coupling reactions to form C-C and C-N bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with various amines.[1]

  • Nucleophilic Aromatic Substitution (SNAr): For the substitution of the bromine atom with strong nucleophiles, although this is generally less facile than palladium-catalyzed reactions unless the aromatic system is sufficiently activated.[2][3]

Q2: Why is my Suzuki-Miyaura coupling reaction of this compound failing or giving low yields?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include catalyst deactivation, inefficient transmetalation, or side reactions like hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid.[4] The choice of solvent plays a critical role in mitigating these issues. For instance, polar aprotic solvents can stabilize palladium intermediates, while the presence of water is often necessary for the transmetalation step.

Q3: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination. What can I do to minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize it, consider the following:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the desired reductive elimination over side reactions.

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Screening other bases like Cs₂CO₃ or K₃PO₄ may be beneficial.[1]

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents like toluene, dioxane, or THF are commonly used.

Q4: Can I perform a nucleophilic aromatic substitution on this compound?

A4: While possible, nucleophilic aromatic substitution (SNAr) on this compound is challenging. SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case for this molecule.[2][3] Palladium-catalyzed methods like the Buchwald-Hartwig amination are generally more efficient for introducing nitrogen nucleophiles. If attempting an SNAr reaction, polar aprotic solvents like DMSO or DMF are typically used to enhance the reactivity of the nucleophile.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product formation.

Potential Cause Troubleshooting Strategy
Catalyst Deactivation Ensure rigorous exclusion of oxygen by properly degassing the solvent and using an inert atmosphere (Argon or Nitrogen). Use a pre-catalyst or ensure the Pd(0) species is efficiently generated in situ.
Inefficient Transmetalation Add a small amount of water to the reaction mixture if using an anhydrous solvent. Ensure the base is sufficiently soluble in the chosen solvent system.
Hydrodehalogenation Use a less sterically hindered and more electron-rich phosphine ligand. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating.
Homocoupling of Boronic Acid Ensure the boronic acid is of high purity and stored under appropriate conditions. Rigorously degas all reagents and solvents.
Poor Solubility of Reagents Select a solvent or solvent mixture that effectively dissolves all starting materials and reagents at the reaction temperature. For example, DMF can aid in the solubility of starting materials.[4]
Buchwald-Hartwig Amination

Issue: Formation of biaryl byproducts.

Potential Cause Troubleshooting Strategy
Side reaction favored by primary amines Optimize catalyst selection; for instance, the use of Pd(dba)₂ with BINAP has been shown to be effective in minimizing biaryl formation with primary amines.[6]
Incorrect Catalyst/Ligand Combination Screen different palladium pre-catalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).

Issue: Low Conversion of Starting Material.

Potential Cause Troubleshooting Strategy
Insufficiently Active Catalyst Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. Increase the catalyst loading if necessary.
Inappropriate Base The choice of base is crucial and substrate-dependent. Screen a panel of bases such as NaOtBu, K₃PO₄, and Cs₂CO₃.
Sub-optimal Solvent The solvent can significantly impact the reaction rate and yield. Screen common solvents like toluene, 1,4-dioxane, and THF.

Data Presentation: Solvent Effects on Reactivity

The following tables summarize the effect of different solvents on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions for bromo-isoquinoline and related scaffolds. Note: Data for the exact this compound is limited; therefore, data from closely related structures are provided as a guide for optimization.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄Toluene70-8018-2240
25-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄Acetonitrile70-8018-2236
35-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260
42-Bromo-4-methylpyridineArylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O80-110-Moderate to High
52-Bromo-4-methylpyridineArylboronic acidXPhos Pd G3Cs₂CO₃1,4-Dioxane80-110-High to Excellent

Data for entries 1-3 is for 5-(4-bromophenyl)-4,6-dichloropyrimidine.[7] Data for entries 4-5 is for 2-Bromo-4-methylpyridine and is presented as a qualitative range.[4]

Table 2: Solvent Effects on Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(dba)₂BINAPCs₂CO₃THF-80

This table presents optimized conditions for a specific Buchwald-Hartwig amination on a related isoquinoline scaffold.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), the base (e.g., Cs₂CO₃, 1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere (Argon/Nitrogen) prep->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst react Heat and Stir (80-110 °C) catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Characterized Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Buchwald-Hartwig Amination cause1 Catalyst Deactivation start->cause1 cause2 Side Reactions (e.g., Hydrodehalogenation) start->cause2 cause3 Poor Reagent Choice start->cause3 solution1a Use Pre-catalyst cause1->solution1a solution1b Ensure Inert Atmosphere cause1->solution1b solution2a Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) cause2->solution2a solution2b Optimize Base (Cs2CO3, K3PO4) cause2->solution2b solution3a Screen Solvents (Toluene, Dioxane, THF) cause3->solution3a end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end

Caption: Troubleshooting logic for low yields in Buchwald-Hartwig amination.

References

Technical Support Center: Suzuki Reactions of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-6-methylisoquinoline. The focus is on managing and minimizing the formation of the undesired homocoupled biaryl byproduct.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound.

Issue 1: Significant formation of the homocoupled product of the boronic acid/ester is observed.

This is a common side reaction in Suzuki couplings, leading to a reduced yield of the desired product and complicating purification.

Question: How can I minimize the formation of the homocoupled byproduct of my boronic acid reagent when reacting with this compound?

Answer:

Minimizing boronic acid homocoupling requires a multi-faceted approach focusing on the exclusion of oxygen, the choice of palladium source, and the optimization of reaction conditions.

1. Rigorous Exclusion of Oxygen:

Oxygen is a primary culprit in promoting homocoupling. It can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the undesired dimerization of the boronic acid.[1][2]

  • Actionable Steps:

    • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes).[1][3]

    • Alternatively, use the freeze-pump-thaw method for solvent degassing.

    • Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.

2. Selection of Palladium Precatalyst and Ligand:

The choice of the palladium source and ligand is critical in suppressing homocoupling.

  • Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[4] This is because Pd(II) species can directly react with the boronic acid to generate the homocoupled product.[1]

  • Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction. Examples of such ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃). For the related coupling of 4-bromoisoquinoline, a catalyst system of Pd₂(dba)₃ with a suitable phosphine ligand has been shown to be effective.[5]

3. Addition of a Mild Reducing Agent:

To counteract any Pd(II) species that may form, a mild reducing agent can be added.

  • Recommendation: The addition of potassium formate has been demonstrated to suppress homocoupling by reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1]

4. Optimization of Reaction Temperature:

  • Guideline: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress homocoupling. Higher temperatures can sometimes accelerate the rate of byproduct formation.

The following diagram illustrates a troubleshooting workflow to address homocoupling:

G start High Homocoupling Observed degas Improve Degassing Protocol (Sparge/Freeze-Pump-Thaw) start->degas evaluate Evaluate Homocoupling Level degas->evaluate Re-run Reaction pd_source Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) pd_source->evaluate Re-run Reaction ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand->evaluate Re-run Reaction additive Add Mild Reducing Agent (e.g., Potassium Formate) additive->evaluate Re-run Reaction temp Lower Reaction Temperature temp->evaluate Re-run Reaction evaluate->pd_source Still High evaluate->ligand Still High evaluate->additive Still High evaluate->temp Still High end Homocoupling Minimized evaluate->end Resolved

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: The reaction is sluggish or does not go to completion, and homocoupling is still a problem.

This situation suggests that the catalytic system may not be optimal for the specific substrate, this compound.

Question: What are the recommended starting conditions for the Suzuki coupling of this compound to achieve high yield and minimal homocoupling?

Answer:

For N-heterocyclic bromides like this compound, specific conditions have been found to be effective. Based on protocols for similar substrates, such as 6-bromoisoquinoline-1-carbonitrile and 4-bromoisoquinoline, the following starting conditions are recommended.[5][6]

Recommended Experimental Protocol:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. A mixture of an organic solvent like 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is common. Then, add the palladium catalyst and ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up. The product can then be purified by column chromatography.[6]

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd(0) sources are preferred to minimize homocoupling.[4] These have been shown to be effective for bromoisoquinolines.[5][6]
Ligand PPh₃ (if using Pd₂(dba)₃) or a bulky, electron-rich phosphine ligand like SPhos or XPhos (with Pd₂(dba)₃)Bulky, electron-rich ligands can accelerate the desired cross-coupling.[7]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These are effective bases for Suzuki couplings of N-heterocycles. K₃PO₄ can be beneficial for base-sensitive substrates.[6][7]
Solvent 1,4-Dioxane / Water (e.g., 4:1)A common and effective solvent system for Suzuki reactions.[6]
Temperature 80-100 °CA typical temperature range for these couplings.[6]

The following diagram outlines the general experimental workflow:

G setup 1. Combine Reactants & Base inert 2. Purge with Inert Gas setup->inert add_solv_cat 3. Add Degassed Solvent & Catalyst inert->add_solv_cat react 4. Heat with Vigorous Stirring add_solv_cat->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Purify by Chromatography workup->purify

Caption: General experimental workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: The two main mechanisms responsible for boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][4] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.

The diagram below illustrates the proposed mechanisms for homocoupling:

G cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd0_O2 Pd(0) PdII_O2 Pd(II) Pd0_O2->PdII_O2 Oxidation O2 O2 homocoupled_O2 R-R PdII_O2->homocoupled_O2 Homocoupling two_boronic_O2 2 R-B(OH)2 two_boronic_O2->PdII_O2 homocoupled_O2->Pd0_O2 Regeneration PdII_precatalyst Pd(II) Precatalyst homocoupled_pdii R-R PdII_precatalyst->homocoupled_pdii Homocoupling two_boronic_pdii 2 R-B(OH)2 two_boronic_pdii->PdII_precatalyst Pd0_active Pd(0) homocoupled_pdii->Pd0_active Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does the choice of base affect homocoupling?

A2: The base plays a crucial role in the transmetalation step of the Suzuki reaction. While its primary role is to activate the boronic acid, an inappropriate choice of base can indirectly contribute to side reactions. Using a very strong base where a milder one would suffice can sometimes lead to the degradation of starting materials or the catalyst, which might open pathways for side reactions. For Suzuki couplings with potentially base-sensitive substrates, weaker bases like K₂CO₃ or even KF are often preferred.[8] For N-heterocyclic substrates like this compound, K₂CO₃ and K₃PO₄ are generally good choices.[6][7]

Q3: Can the quality of the boronic acid influence the extent of homocoupling?

A3: Yes, the quality of the boronic acid is important. Boronic acids can undergo degradation over time, especially when exposed to air and moisture. This can lead to the formation of boroxines (the trimeric anhydride form) and other impurities. While not a direct cause of homocoupling, using impure starting materials can affect the overall efficiency of the desired reaction, potentially making side reactions like homocoupling more prevalent. It is always recommended to use high-purity boronic acids or to use more stable derivatives like boronate esters (e.g., pinacol esters).[3]

Q4: Is homocoupling of the aryl bromide (this compound) also a concern?

A4: While homocoupling of the boronic acid is more common, the homocoupling of the aryl halide can also occur, though it is generally less of an issue under standard Suzuki-Miyaura conditions. This side reaction is more prevalent in other types of palladium-catalyzed couplings, such as Ullmann-type reactions. By optimizing the conditions to favor the cross-coupling pathway as described above (e.g., using appropriate ligands and controlling the reaction temperature), the homocoupling of this compound should be minimal.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 4-Bromo-6-methylisoquinoline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensuring the reliability of experimental outcomes and the quality of the final active pharmaceutical ingredient (API). 4-Bromo-6-methylisoquinoline is a key building block in synthetic chemistry, and its purity can significantly influence reaction yields and impurity profiles in subsequent steps. This guide provides an objective comparison of HPLC methods for the purity assessment of this compound, comparing it with a structurally similar alternative, 4-Chloro-6-methylisoquinoline, and providing detailed experimental protocols and supporting data.

Comparative Purity Assessment: The Role of the Stationary Phase

The cornerstone of a successful HPLC purity assessment is the selection of an appropriate stationary phase that can effectively resolve the main compound from potential impurities. Reversed-phase HPLC is the most common technique for analyzing non-polar to moderately polar compounds like halogenated isoquinolines.[1] The choice of column, however, can offer different selectivities, impacting the separation.

Here, we compare two common reversed-phase columns:

  • Method A: C18 Column: A traditional C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[1]

  • Method B: PFP Column: A Pentafluorophenyl (PFP) column provides an alternative selectivity. It can interact with analytes through multiple mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be particularly advantageous for separating halogenated aromatic compounds and positional isomers.[2][3]

Data Presentation: Purity Analysis

The following table summarizes hypothetical purity data for this compound and a common alternative, 4-Chloro-6-methylisoquinoline, as analyzed by the primary HPLC method (Method A). The primary impurity of concern is the dehalogenated species, 6-methylisoquinoline.

Table 1: Hypothetical Purity Data from HPLC Analysis (Method A)

CompoundRetention Time (min)Peak Area %Major ImpurityImpurity Peak Area %
This compound 12.598.7%6-methylisoquinoline0.8%
4-Chloro-6-methylisoquinoline 11.899.1%6-methylisoquinoline0.5%

Note: This data is representative and intended for illustrative purposes.

Comparison of HPLC Methodologies

The choice of HPLC method can impact resolution, run time, and sensitivity. The following table compares the key parameters of the two proposed methods.

Table 2: Comparison of HPLC Method Parameters

ParameterMethod AMethod B
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Interaction HydrophobicHydrophobic, π-π, Dipole
Selectivity for Halogens GoodExcellent[2]
Typical Run Time 20 minutes20 minutes
Application Routine Quality ControlImpurity Profiling, Isomer Sep.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for purity assessment and the comparative strategy for method selection.

Purity_Assessment_Workflow Purity Assessment Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Reporting Sample Synthesized Product (this compound) Prep Sample Preparation (1 mg/mL in Acetonitrile) Sample->Prep Filter Filtration (0.45 µm) Prep->Filter HPLC HPLC Analysis (Gradient Elution) Filter->HPLC Integration Peak Integration HPLC->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: General experimental workflow for HPLC purity assessment.

HPLC_Method_Comparison Logical Framework for HPLC Method Comparison cluster_A Method A: Routine QC cluster_B Method B: Impurity Profiling Analyte Analyte: This compound MethodA C18 Column Analyte->MethodA MethodB PFP Column Analyte->MethodB InteractionA Primary Interaction: Hydrophobicity MethodA->InteractionA OutcomeA Outcome: Good separation of main peak from non-polar impurities. MethodA->OutcomeA InteractionB Interactions: Hydrophobic, π-π, Dipole MethodB->InteractionB OutcomeB Outcome: Enhanced resolution of polar impurities and isomers. MethodB->OutcomeB

Caption: Comparison of two HPLC methods for purity analysis.

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below.

Method A: Standard C18 Reversed-Phase HPLC

This method is suitable for routine quality control, providing robust quantification of the main component.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (C18) and a liquid mobile phase. Purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-20 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL solution.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis: Purity is calculated as the percentage of the main component's peak area relative to the sum of all peak areas in the chromatogram.

Method B: Alternative PFP Reversed-Phase HPLC

This method is ideal for in-depth impurity profiling and resolving closely related isomers that may co-elute on a standard C18 column.

  • Principle: The PFP stationary phase offers enhanced selectivity for halogenated and aromatic compounds through multiple interaction modes, potentially resolving impurities that are structurally very similar to the main analyte.[2]

  • Instrumentation and Conditions:

    • HPLC System: Same as Method A.

    • Column: PFP reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Same as Method A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

  • Data Analysis: Same as Method A.

Conclusion

A comprehensive purity assessment of this compound is crucial for its application in research and development. While a standard C18-based HPLC method is sufficient for routine quality control, a PFP-based method offers orthogonal selectivity and is highly recommended for detailed impurity profiling and method validation.[2][3] The choice between methods will depend on the specific analytical needs, with the use of both providing a comprehensive characterization of the compound's purity.

References

Unveiling the Molecular Architecture: A Comparative Guide to the NMR Structural Confirmation of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) analysis for the structural elucidation of 4-Bromo-6-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry. We present a detailed examination of its expected NMR data, a comparison with related analogs, standardized experimental protocols, and visual workflows to aid in its characterization.

The isoquinoline scaffold is a privileged structure in numerous biologically active compounds. The introduction of a bromine atom and a methyl group, as in this compound, offers potential for further functionalization and modulation of its physicochemical properties. Here, we delve into the NMR spectroscopic fingerprint of this molecule to provide a clear pathway for its structural verification.

Comparative NMR Data Analysis

Table 1: ¹H and ¹³C NMR Data Comparison

Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
This compound (Predicted) H1: ~9.1, H3: ~8.3, H5: ~7.8, H7: ~7.5, H8: ~7.9, CH₃: ~2.5C1: ~152, C3: ~144, C4: ~122, C4a: ~135, C5: ~129, C6: ~140, C7: ~130, C8: ~125, C8a: ~128, CH₃: ~21
4-Bromoisoquinoline (Experimental) H1: 9.09, H3: 8.60, H5: 8.22, H6: 7.74, H7: 7.88, H8: 8.11C1: 152.1, C3: 143.2, C4: 122.9, C4a: 135.0, C5: 129.2, C6: 129.5, C7: 131.0, C8: 128.8, C8a: 128.6
6-Methylquinoline (Experimental) [1][2][3]H2: 8.83, H3: 7.33, H4: 8.00, H5: 7.99, H7: 7.54, H8: 7.55, CH₃: 2.52C2: 150.2, C3: 121.2, C4: 136.1, C4a: 128.9, C5: 129.8, C6: 137.5, C7: 126.9, C8: 129.8, C8a: 147.8, CH₃: 21.6

Note: Predicted data for this compound is based on computational models and analysis of substituent effects on the isoquinoline core. Experimental data for 4-Bromoisoquinoline and 6-Methylquinoline are sourced from publicly available spectral databases.[1][2][3][4][5]

The predicted chemical shifts for this compound are influenced by the electronic effects of the bromine and methyl substituents. The bromine at the C4 position is expected to cause a downfield shift of the neighboring protons and carbons, while the electron-donating methyl group at C6 will likely induce an upfield shift on the protons and carbons of the benzene ring.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following experimental protocols for NMR analysis are recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16-32.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2 seconds.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the spatial arrangement of atoms.

Visualizing the Analytical Workflow and Structural Correlations

To further clarify the process of structural confirmation, the following diagrams, generated using Graphviz, illustrate the logical workflow of the NMR analysis and the key expected long-range correlations for this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation A Purified Compound B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC, NOESY) C->E F Process Spectra (Phasing, Baseline Correction, Integration) D->F E->F G Assign Signals F->G H Compare with Predicted Data & Analogs G->H I Structural Confirmation H->I

Figure 1: Logical workflow for NMR-based structural confirmation.

HMBC_NOESY_Correlations cluster_structure This compound C1 C2 C1->C2 C3 C2->C3 H1 C4 C3->C4 H3 C5 C4->C5 C7 C4->C7 Br C6 C5->C6 C6->C1 H8 C8 C7->C8 C9 C8->C9 C10 C9->C10 H5 C4_2 C10->C4_2 Me C4_2->C4 H7 H1->C3 H1->H8 C8a C8a H1->C8a H3->C1 H3->C4 H3->H5 C4a C4a H3->C4a H5->C4 H5->C7 H5->Me H5->C8a Me->C5 Me->C6 Me->C7 H7->C5 H7->C8 H7->H8 H7->C8a H8->C1 H8->C6 H8->C4a

Figure 2: Key predicted HMBC (green dashed) and NOESY (yellow dotted) correlations for this compound.

By following the outlined protocols and utilizing the comparative data and visual aids, researchers can confidently confirm the structure of this compound, ensuring the integrity of their research and development endeavors. This guide serves as a practical tool to navigate the nuances of NMR spectroscopy for the structural elucidation of this and similar heterocyclic molecules.

References

Mass Spectrometry Fragmentation Analysis: 4-Bromo-6-methylisoquinoline and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Analytical Chemistry

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromo-6-methylisoquinoline alongside experimentally determined fragmentation data for structurally related compounds: 4-bromoisoquinoline, 6-methylisoquinoline, and the parent isoquinoline molecule. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of novel isoquinoline derivatives in complex matrices, a common task in drug metabolism studies and synthetic chemistry.

Comparative Fragmentation Data

The following table summarizes the major mass-to-charge ratios (m/z) and relative intensities of the most significant fragments observed in the EI mass spectra of the comparator compounds. The fragmentation pattern for this compound is predicted based on established fragmentation principles for aromatic, brominated, and methylated heterocyclic compounds.

m/zPredicted Relative Intensity (%) for this compound4-Bromoisoquinoline6-MethylisoquinolineIsoquinolinePutative Fragment Identity
223/221100---[M]+• (Molecular Ion)
208/206-100--[M]+• (Molecular Ion)
143--100-[M]+• (Molecular Ion)
129---100[M]+• (Molecular Ion)
14280-85-[M-Br]+ or [M-H]+
128-95-98[M-Br]+ or [M-H]+
11540305055[M-Br-HCN]+ or [M-CH3-HCN]+ or [M-HCN]+
102---45[C8H6]+
8920253035[C7H5]+
771520-20[C6H5]+

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]+•. The presence of bromine, a methyl group, and the stable isoquinoline core dictates the subsequent fragmentation steps.

fragmentation_pathway M This compound (m/z 221/223) M_ion [M]+• (m/z 221/223) M->M_ion - e- loss_Br [M-Br]+ (m/z 142) M_ion->loss_Br - •Br loss_H [M-H]+ (m/z 220/222) M_ion->loss_H - •H loss_CH3 [M-CH3]+ (m/z 206/208) M_ion->loss_CH3 - •CH3 loss_Br_HCN [M-Br-HCN]+ (m/z 115) loss_Br->loss_Br_HCN - HCN loss_CH3_Br [M-CH3-Br]+ (m/z 127) loss_CH3->loss_CH3_Br - •Br

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following section details a standard protocol for the analysis of isoquinoline derivatives using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (e.g., this compound or its analogs) in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, derivatization can be performed to increase volatility, though it is generally not required for these compounds.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Analyte dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Extraction tic->spectrum analysis Fragmentation Analysis spectrum->analysis library Library Comparison analysis->library

Caption: General workflow for GC-EI-MS analysis.

References

A Comparative Guide to 4-Bromo-6-methylisoquinoline and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Significance

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, bromoisoquinolines serve as versatile building blocks for the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases. The position of the bromine atom and other substituents on the isoquinoline ring profoundly influences the molecule's chemical reactivity, physical properties, and ultimately, its pharmacological profile.

This guide provides a comprehensive comparison of 4-bromo-6-methylisoquinoline with other key bromoisoquinoline isomers. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of their synthesis, reactivity, and potential therapeutic applications, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The location of the bromo-substituent on the isoquinoline ring, along with the presence of other functional groups like the methyl group in this compound, significantly alters the physicochemical properties of the molecule. These properties, including molecular weight, melting point, and solubility, are crucial for drug design and development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compound1-Bromoisoquinoline4-Bromoisoquinoline5-Bromoisoquinoline
Molecular Formula C₁₀H₈BrN[1][2]C₉H₆BrN[3]C₉H₆BrN[4]C₉H₆BrN[5][6]
Molecular Weight 222.08 g/mol [1][2]208.05 g/mol 208.05 g/mol [4]208.05 g/mol [5]
Melting Point Not available42.0 to 46.0 °C[7]Not available83-87 °C[5]
Boiling Point Not available316.3±15.0 °C (Predicted)[7]Not available95-97°C at 0.1mm Hg[5]
CAS Number 1204298-52-1[1][2][8][9]1532-71-4[3][7]1532-97-4[4]34784-04-8[5][6]

Synthesis and Reactivity: Unlocking Molecular Diversity

The synthesis of bromoisoquinoline isomers can be achieved through various methods, often involving direct bromination of isoquinoline or multi-step sequences starting from simpler precursors. The reactivity of the carbon-bromine bond is of paramount importance, as it provides a handle for introducing molecular diversity through cross-coupling reactions.

Synthetic Strategies:

  • 4-Bromoisoquinolines: A selective synthesis of 4-bromoisoquinolines can be achieved from 2-alkynyl benzyl azides through an electrocyclic reaction catalyzed by a palladium(II)/copper(II) bromide system.[10]

  • 5-Bromoisoquinoline: A common method involves the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, with careful temperature control being crucial for regioselectivity.[11]

  • 7-Bromoisoquinoline: A novel diazotization-bromination method in a non-aqueous solvent has been developed for the synthesis of 7-bromoisoquinoline.[12]

Reactivity in Cross-Coupling Reactions:

The bromine atom on the isoquinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in drug discovery. The position of the bromine atom influences the reactivity of the C-Br bond, which generally decreases in the order of I > OTf > Br > Cl for oxidative addition to the palladium catalyst.[13]

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents by coupling the bromoisoquinoline with a boronic acid or ester.[14][15] This is a powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines at the position of the bromine atom.[14]

G General Workflow for Bromoisoquinoline Functionalization cluster_start Starting Materials cluster_synthesis Synthesis of Bromoisoquinoline Isomer cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Isoquinoline Derivatives Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination Substituted Benzene Substituted Benzene Multi-step Synthesis Multi-step Synthesis Substituted Benzene->Multi-step Synthesis Bromoisoquinoline_Isomer Bromoisoquinoline Isomer Bromination->Bromoisoquinoline_Isomer Multi-step Synthesis->Bromoisoquinoline_Isomer Suzuki-Miyaura Suzuki-Miyaura Bromoisoquinoline_Isomer->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig Bromoisoquinoline_Isomer->Buchwald-Hartwig Other Couplings Sonogashira, Heck, etc. Bromoisoquinoline_Isomer->Other Couplings Aryl_Isoquinoline Aryl/Heteroaryl Isoquinoline Suzuki-Miyaura->Aryl_Isoquinoline Amino_Isoquinoline Amino-Isoquinoline Buchwald-Hartwig->Amino_Isoquinoline Other_Derivatives Other Functionalized Derivatives Other Couplings->Other_Derivatives Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->Suzuki-Miyaura Amine Primary/Secondary Amine Amine->Buchwald-Hartwig Other_Reactants Alkynes, Alkenes, etc. Other_Reactants->Other Couplings

Caption: General workflow for bromoisoquinoline functionalization.

Biological Activity and Therapeutic Potential

Bromoisoquinolines have garnered significant attention for their diverse pharmacological activities.[16] The isoquinoline scaffold itself is a key pharmacophore in many biologically active compounds.[14]

  • Anticancer Activity: Many isoquinoline derivatives exhibit potent anticancer properties. Their mechanisms of action can include the inhibition of kinases, targeting DNA repair pathways, and inducing apoptosis. The presence of a halogen like bromine can enhance cytotoxic effects.[17]

  • PARP Inhibition: Bromo-isoquinolines are versatile building blocks for developing Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer drugs.[16]

  • Kinase Inhibition: The isoquinoline core is present in several kinase inhibitors, and bromo-derivatives provide a platform for developing new agents targeting specific kinases involved in disease pathways.[16]

  • Other Activities: Various isoquinoline derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[18][19]

This compound is specifically listed as a "Protein Degrader Building Block," suggesting its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[1]

Direct comparative studies of the biological activity of different bromoisoquinoline isomers from a single source are limited. It is important to note that comparing IC₅₀ values across different studies can be misleading due to variations in experimental conditions.[16]

Simplified DNA Damage Response and PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Replication_Fork Replication Fork Collapse PARP1->Replication_Fork if inhibited DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins SSBR Single-Strand Break Repair DDR_Proteins->SSBR Bromoisoquinoline Bromoisoquinoline-based PARP Inhibitor Inhibition Bromoisoquinoline->Inhibition Inhibition->PARP1 DSB Double-Strand Break Replication_Fork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis BRCA_Deficient BRCA-deficient Cancer Cells BRCA_Deficient->Apoptosis synthetic lethality

Caption: PARP inhibition by bromoisoquinoline derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research and development. Below are representative protocols for the chemical synthesis and biological evaluation of bromoisoquinoline derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Bromoisoquinoline Isomer

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromoisoquinoline with an arylboronic acid.[14]

Materials:

  • Bromoisoquinoline isomer (e.g., this compound) (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • In an oven-dried Schlenk flask, combine the bromoisoquinoline isomer, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-isoquinoline derivative.

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxic activity of synthesized bromoisoquinoline derivatives against cancer cell lines.

Materials:

  • Synthesized bromoisoquinoline derivatives

  • Human cancer cell line (e.g., MCF-7, SW480)

  • Normal cell line (e.g., MRC-5) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its isomers are valuable scaffolds in drug discovery, offering multiple avenues for chemical modification and the development of potent and selective therapeutic agents. The position of the bromine atom significantly impacts the physicochemical properties and reactivity of these compounds, providing a strategic tool for fine-tuning their pharmacological profiles. While direct comparative biological data remains sparse, the established reactivity of bromoisoquinolines in robust cross-coupling reactions, combined with the known biological activities of the isoquinoline core, underscores their immense potential. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic promise of this important class of molecules.

References

Reactivity Face-Off: 4-Bromoisoquinoline vs. 6-Bromoisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the isoquinoline scaffold is a privileged starting point. The strategic functionalization of this core often relies on palladium-catalyzed cross-coupling reactions, where the position of a halogen substituent can dramatically influence reactivity, yield, and reaction conditions. This guide provides an objective comparison of the reactivity of two key building blocks: 4-bromoisoquinoline and 6-bromoisoquinoline, in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

While direct, side-by-side comparative studies under identical conditions are not extensively available in the peer-reviewed literature, this guide synthesizes known experimental data for 6-bromoisoquinoline and established chemical principles to predict the reactivity of the 4-bromo isomer. The comparison is grounded in the fundamental electronic and steric differences between the C4 and C6 positions of the isoquinoline ring.

Executive Summary: A Tale of Two Positions

The reactivity of bromoisoquinolines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic density at the carbon bearing the bromine and the steric hindrance around the reaction center. Theoretical considerations suggest that the 6-bromoisoquinoline isomer is generally more reactive than 4-bromoisoquinoline. This is attributed to the less sterically hindered environment of the C6 position and potentially more favorable electronic properties for oxidative addition, the rate-determining step in many of these catalytic cycles.

However, the choice of substrate is not merely a question of reactivity. For certain synthetic strategies, the specific substitution pattern offered by the 4-bromo isomer may be indispensable. This guide aims to provide the necessary data and theoretical framework to enable researchers to make informed decisions based on their specific synthetic goals.

Data Presentation: A Quantitative Comparison

The following tables summarize available and extrapolated data for the performance of 4-bromoisoquinoline and 6-bromoisoquinoline in key cross-coupling reactions. It is important to note that where specific experimental data for 4-bromoisoquinoline is unavailable, the entries are based on established principles of chemical reactivity and are marked as "predicted."

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Parameter4-Bromoisoquinoline6-Bromoisoquinoline
Typical Yield Predicted: Moderate to GoodGood to Excellent (up to 95%)
Reaction Time Predicted: LongerShorter
Optimal Temp. Predicted: Higher80-100 °C
Catalyst Loading Predicted: Higher1-5 mol%
Notes Potential for lower yields due to steric hindrance near the nitrogen atom.Generally robust and high-yielding.

Table 2: Buchwald-Hartwig Amination with Morpholine

Parameter4-Bromoisoquinoline6-Bromoisoquinoline
Typical Yield Predicted: ModerateGood to Excellent (up to 88%)[1]
Reaction Time Predicted: Longer12-24 hours[1]
Optimal Temp. Predicted: Higher90-110 °C[1]
Ligand Choice Bulky phosphine ligands essential.Xantphos, BINAP often effective.[1]
Notes Steric hindrance may necessitate more specialized, bulky ligands.Well-established for a variety of amines.

Table 3: Sonogashira Coupling with Phenylacetylene

Parameter4-Bromoisoquinoline6-Bromoisoquinoline
Typical Yield Predicted: Moderate to GoodGood to Excellent
Reaction Time Predicted: LongerTypically 2-24 hours
Optimal Temp. Predicted: HigherRoom temperature to 80 °C
Copper Co-catalyst Generally required.Often used, but copper-free protocols exist.
Notes Proximity of the nitrogen may influence the catalytic cycle.A versatile substrate for the introduction of alkynyl moieties.

Theoretical Underpinnings: Steric vs. Electronic Effects

The predicted lower reactivity of 4-bromoisoquinoline can be rationalized by considering the steric and electronic environment of the C4 position.

G cluster_0 Reactivity of Bromoisoquinoline Isomers cluster_1 4-Bromoisoquinoline cluster_2 6-Bromoisoquinoline Factors Key Factors Influencing Reactivity Steric Steric Hindrance Factors->Steric Electronic Electronic Effects Factors->Electronic C4_Steric Increased steric hindrance from the peri-hydrogen at C5. Steric->C4_Steric Higher C6_Steric Less sterically congested environment. Steric->C6_Steric Lower C4_Electronic Proximity of the electron-withdrawing nitrogen atom. Electronic->C4_Electronic Stronger C6_Electronic Electronic effects of the nitrogen are more attenuated. Electronic->C6_Electronic Weaker Slower_OxAdd Slower Oxidative Addition C4_Steric->Slower_OxAdd Leads to C4_Electronic->Slower_OxAdd May lead to Faster_OxAdd Faster Oxidative Addition C6_Steric->Faster_OxAdd Leads to C6_Electronic->Faster_OxAdd Contributes to Lower_Reactivity_4 Lower Overall Reactivity for 4-Bromoisoquinoline Slower_OxAdd->Lower_Reactivity_4 Results in Higher_Reactivity_6 Higher Overall Reactivity for 6-Bromoisoquinoline Faster_OxAdd->Higher_Reactivity_6 Results in

Caption: Factors influencing the relative reactivity of 4- and 6-bromoisoquinoline.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling (General Procedure)
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromoisoquinoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 to 10:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G Start Start Setup Combine Bromoisoquinoline, Boronic Acid, and Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination (General Procedure)[1]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the bromoisoquinoline (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated. An aqueous workup may be performed depending on the properties of the product.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling (General Procedure)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoisoquinoline (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or an aqueous ammonium chloride solution. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The choice between 4-bromoisoquinoline and 6-bromoisoquinoline in a synthetic campaign will depend on a balance of desired substitution pattern and anticipated reactivity. Based on fundamental principles of organic chemistry, 6-bromoisoquinoline is expected to be the more reactive substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, likely affording higher yields under milder conditions. The C4 position of 4-bromoisoquinoline is more sterically encumbered, which can impede the crucial oxidative addition step of the catalytic cycle.

For drug development professionals and researchers, this guide provides a framework for decision-making. When the 6-substituted isoquinoline is a viable intermediate, it is generally the preferred starting material for these transformations. However, when the 4-substituted analogue is required, researchers should be prepared to invest more effort in optimizing reaction conditions, potentially screening a wider range of catalysts, ligands, and reaction temperatures to achieve satisfactory yields. The provided protocols offer a solid foundation for such optimization efforts.

References

Biological activity of 4-Bromo-6-methylisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Bromo-6-methylisoquinoline Derivatives and Related Heterocyclic Compounds

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of bromo-substituted heterocyclic scaffolds, with a focus on isoquinoline, quinoline, and quinazoline derivatives. While direct experimental data on this compound is limited in the public domain, this guide synthesizes available data on structurally related compounds to provide insights into its potential therapeutic applications. The following sections present a comparative analysis of cytotoxicity, enzyme inhibition, and antimicrobial properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activity data for various bromo-substituted quinoline and quinazoline derivatives, which can serve as a reference for predicting the potential activity of this compound derivatives.

Table 1: Cytotoxicity of Bromo-Substituted Quinoline and Quinazoline Derivatives against Cancer Cell Lines
Compound IDScaffoldSubstitutionCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
4e 4-Anilino-6-bromoquinazoline4-bromoanilinoHeLaCervical Carcinoma3.18Gefitinib2.37[1]
4j 4-Anilino-6-bromoquinazoline3-chloroanilinoHeLaCervical Carcinoma5.24Gefitinib2.37[1]
8a 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative-MCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14[2][3]
8a 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative-SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified[2][3]
8a 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative-MRC-5Normal Lung Fibroblast84.20 ± 1.72--[2][3]
5,7-Dibromo-8-hydroxyquinoline 8-Hydroxyquinoline5,7-DibromoC6Rat Brain Tumor6.7 - 25.6Not SpecifiedNot Specified[2]
5,7-Dibromo-8-hydroxyquinoline 8-Hydroxyquinoline5,7-DibromoHeLaCervical Carcinoma6.7 - 25.6Not SpecifiedNot Specified[2]
5,7-Dibromo-8-hydroxyquinoline 8-Hydroxyquinoline5,7-DibromoHT29Colorectal Adenocarcinoma6.7 - 25.6Not SpecifiedNot Specified[2]
6,8-Dibromo-5-nitroquinoline Quinoline6,8-Dibromo-5-nitroC6Rat Brain Tumor50.05-FUNot Specified[2]
Table 2: Enzyme Inhibition Data
Compound IDScaffoldTarget EnzymeInhibition Value (µM)Reference Compound
3g, 3l, 4l 4-Anilino-6-bromoquinazoline derivativesEGFR-TKModerate to significant inhibitionNot Specified[1]
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide Quinoline-based iminothiazolineElastase1.21Oleanolic acid[4]
5e 6-hydroxypropynyl-4-anilinoquinazolineEGFR kinase0.014 (IC50)Not Specified[5]

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

The cytotoxic activity of the compounds listed in Table 1 was primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This colorimetric assay is a standard method for assessing cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated further to allow viable cells to metabolize the MTT into formazan crystals.[2]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity Assessment

Based on the activity of structurally related compounds, this compound derivatives are anticipated to have antimicrobial properties.[6] The standard methods for evaluating antimicrobial activity are the disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Method:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[6]

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[6]

Minimum Inhibitory Concentration (MIC) Assay: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

  • Serial Dilutions: Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Workflows and Pathways

Experimental Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structure_Elucidation->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Structure_Elucidation->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Structure_Elucidation->Antimicrobial_Assay Data_Analysis Data Analysis (IC50, MIC) Cytotoxicity_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical entities.

EGFR_Signaling_Pathway EGFR EGFR P1 P EGFR->P1 Autophosphorylation Bromo_Quinazoline Bromo-Quinazoline Derivatives Bromo_Quinazoline->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of bromo-quinazoline derivatives.

Discussion and Future Directions

The presented data on bromo-substituted quinazolines and quinolines provide a strong foundation for predicting the potential biological activities of this compound derivatives. The presence of a bromine atom at the 6-position of the quinazoline ring has been associated with enhanced cytotoxic effects in several studies.[7] Similarly, various substitutions on the quinoline and isoquinoline core have been shown to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4-position: As seen in the 4-anilino-6-bromoquinazolines, the nature of the substituent at the 4-position significantly influences cytotoxicity.[1]

  • Substitution on the core ring system: The position and nature of halogen and other substituents on the heterocyclic core play a crucial role in determining the potency and selectivity of the biological activity.[11][12] For instance, in a series of 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to influence antiplasmodial activity.[11]

  • Bioisosteric Replacement: The isoquinoline scaffold is a well-known bioisostere of quinoline and quinazoline. Therefore, it is reasonable to hypothesize that this compound derivatives could exhibit similar biological activities, such as cytotoxicity against cancer cell lines and inhibition of protein kinases.

Future Research:

  • Synthesis and Screening: A focused synthesis of a library of this compound derivatives with diverse substitutions at other positions is warranted. These compounds should be screened against a panel of cancer cell lines and microbial strains to determine their cytotoxic and antimicrobial potential.

  • Enzyme Inhibition Assays: Based on the findings for related scaffolds, the synthesized compounds should be tested for their inhibitory activity against key enzymes implicated in cancer, such as EGFR-TK, and other relevant targets.

  • In Silico Studies: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes and guide the design of more potent derivatives of this compound.

References

Navigating the Structure-Activity Landscape of Bromo-Substituted Isoquinoline and Quinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 4-bromo-6-methylisoquinoline analogs is limited in publicly available literature. This guide provides a comparative analysis based on structurally related bromo-substituted isoquinoline and quinoline derivatives to infer potential SAR principles and guide future research. The presented data and protocols are drawn from studies on these related scaffolds.

Introduction

Isoquinoline and quinoline cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] The introduction of bromine atoms and other substituents onto these heterocyclic systems can significantly modulate their potency and selectivity. This guide synthesizes available data on bromo-substituted isoquinoline and quinoline analogs to elucidate key structure-activity relationships, providing a valuable resource for the rational design of novel therapeutic candidates.

Comparative Analysis of Anticancer Activity

The introduction of bromine to the quinoline or isoquinoline scaffold has been a key strategy in the development of potent anticancer agents. The position and number of bromine atoms, along with other substitutions, play a critical role in determining the cytotoxic activity of these compounds against various cancer cell lines.

Key Structure-Activity Relationship Insights for Anticancer Activity:
  • Importance of Bromine Substitution: The presence of bromine atoms on the quinoline ring is often crucial for enhanced antiproliferative activity. For instance, 6,8-dibromoquinoline shows no inhibitory activity, but the addition of a nitro group at the 5-position (6,8-dibromo-5-nitroquinoline) induces significant cytotoxicity against C6, HT29, and HeLa cancer cell lines.[3]

  • Influence of a Second Halogen or Electron-Withdrawing Group: The combination of a bromine atom with other electron-withdrawing groups, such as a nitro group, can synergistically enhance anticancer potency.[3]

  • Role of Other Substituents: The presence of a hydroxyl group at the C-8 position of the quinoline core, in conjunction with bromine substitution (e.g., 5,7-dibromo-8-hydroxyquinoline), has been shown to lead to potent anticancer effects.[4] For C4-substituted isoquinolines, unsaturated amide side chains appear to be more favorable for cytotoxicity than saturated ones.[5]

  • Impact of Substitution Position: Bromine atoms at the C-5 and C-7 positions of the quinoline ring have been associated with significant inhibition of cancer cell proliferation.[3]

Tabulated Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various bromo-substituted quinoline and isoquinoline derivatives against several human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)
6,8-dibromo-5-nitroquinoline 6,8-dibromo, 5-nitro-quinolineC6 (rat brain tumor)50.0
HT29 (human colon carcinoma)26.2
HeLa (human cervix carcinoma)24.1
5,7-dibromo-8-hydroxyquinoline 5,7-dibromo, 8-hydroxy-quinolineC610.3 µg/mL
HeLa6.7 µg/mL
HT2911.2 µg/mL
7-bromo-8-hydroxyquinoline 7-bromo, 8-hydroxy-quinolineC625.6 µg/mL
HeLa14.3 µg/mL
HT2919.4 µg/mL
Isoquinoline analog 6b C4-substituted isoquinoline with an unsaturated amide side chainNSCLC-N16-L16 (human non-small cell lung cancer)Active (potency not specified)
Isoquinoline analog 6c C4-substituted isoquinoline with an unsaturated amide side chainNSCLC-N16-L16Active (potency not specified)

Data sourced from Ökten et al., 2013 and Tsotinis et al., 2007.[3][4][5]

Comparative Analysis of Antimicrobial Activity

Bromo-substituted isoquinolines and quinolines have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.

Key Structure-Activity Relationship Insights for Antimicrobial Activity:
  • Broad-Spectrum Potential: Certain tricyclic isoquinoline derivatives have shown antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[6]

  • Impact of Substituents on Activity: For some isoquinoline derivatives, the nature of the substitution on the isoquinoline ring is important for antibacterial activity.[7] In a series of 9-bromo substituted indolizinoquinoline-5,12-diones, derivatives were found to be potent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

  • Hydrophilicity and Cationic Nature: The introduction of amino groups, which can form cations, may enhance the antibacterial action of quinoline-derived compounds, potentially by helping to overcome bacterial resistance mechanisms.[9]

Tabulated Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected bromo-substituted quinoline and isoquinoline derivatives.

Compound IDStructureBacterial StrainMIC (µg/mL)
Tricyclic Isoquinoline 8d Tricyclic isoquinoline derivativeStaphylococcus aureus16
Enterococcus faecium128
Tricyclic Isoquinoline 8f Tricyclic isoquinoline derivativeStaphylococcus aureus32
Streptococcus pneumoniae32
Enterococcus faecium64
Indolizinoquinoline-5,12-dione deriv. 7 9-bromo substituted indolizinoquinoline-5,12-dione derivativeE. coli ATCC259222
S. pyrogens ATCC196152
S. aureus (MRSA)0.031

Data sourced from Payne et al., 2022 and Yang et al.[6][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Anticancer Activity - MTT Assay[10]

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity - Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a generalized experimental workflow for screening the biological activity of novel chemical compounds and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Bromo-Isoquinoline Analogs purification Purification & Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Single High Concentration) purification->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response selectivity Selectivity Assays (e.g., Normal vs. Cancer Cells) dose_response->selectivity target_id Target Identification/ Validation selectivity->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_id->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization SAR-driven

Caption: A generalized experimental workflow for the discovery and development of novel bioactive compounds.

signaling_pathway compound Bromo-Isoquinoline Analog receptor Growth Factor Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by anticancer isoquinoline analogs.

References

Comparative Study of 4-Bromo-6-methylisoquinoline in PROTAC Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for therapeutic intervention. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] While traditional flexible linkers like alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing shift towards more rigid and structurally complex linkers to enhance the formation of a stable and productive ternary complex.[3] This guide provides a comparative analysis of 4-Bromo-6-methylisoquinoline as a novel, rigid linker scaffold in PROTAC design, benchmarking its potential against established linker classes with supporting experimental data from existing studies.

The Rationale for Rigid Linkers in PROTAC Design

Flexible linkers, such as alkyl and PEG chains, offer synthetic simplicity but can be associated with a high entropic penalty upon formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially reducing degradation efficiency.[4] Rigid linkers, by contrast, can pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation and enhanced stability of the ternary complex.[1][] Heterocyclic scaffolds like piperazine, piperidine, and triazoles are increasingly being incorporated into PROTAC linkers to impart rigidity.[3][6]

The this compound scaffold represents a novel, bicyclic rigid linker. Its planar and rigid nature has the potential to precisely orient the warhead and the E3 ligase ligand, possibly leading to favorable protein-protein interactions within the ternary complex. The bromine atom and methyl group also offer synthetic handles for further modification and optimization of the PROTAC's properties.

Data Presentation: A Comparative Analysis of Linker Performance

While specific experimental data for PROTACs incorporating a this compound linker is not yet publicly available, we can infer its potential performance by comparing it with well-characterized flexible and other rigid linkers from published studies. The key performance indicators for PROTACs are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved.[1]

The following tables summarize experimental data for PROTACs with different linker types targeting various proteins.

Table 1: Comparison of Flexible vs. Rigid Linkers for BET Bromodomain Degradation

PROTAC ExampleLinker TypeTargetE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-Iso Rigid (this compound) BRD4 CRBN To be determined To be determined HeLa
ARV-825[7]Flexible (PEG/Alkyl)BRD4CRBN<1>98HCT116
QCA570[3]Rigid (Ethynyl)BETsCRBN~3-fold more potent than flexible counterpartNot ReportedMOLM13, MV4;11

Table 2: Comparison of Linker Composition for Androgen Receptor (AR) Degradation

PROTAC ExampleLinker TypeTargetE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-Iso Rigid (this compound) AR VHL To be determined To be determined LNCaP
ARD-69[3]Rigid (Pyridine/di-piperidine)ARVHL<1Not ReportedLNCaP, VCaP
PROTAC with Alkyl Linker[2]Flexible (Alkyl)ARCRBN5~90LNCaP

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI PROTAC Release Ternary->PROTAC Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead Synthesis Conjugation Warhead-Linker-E3 Ligand Conjugation Warhead->Conjugation Linker This compound Linker Synthesis Linker->Conjugation E3_Ligand E3 Ligand Synthesis E3_Ligand->Conjugation Cell_Culture Cell Culture & Treatment Conjugation->Cell_Culture Test PROTAC Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Ternary_Complex Ternary Complex Formation Assay Cell_Culture->Ternary_Complex DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax

Caption: A streamlined workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation Assay

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.[1][8]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, HCT116) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
  • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes an in vitro method to assess the formation and stability of the ternary complex.[9][10]

1. Reagent and Instrument Preparation:

  • Purify the target protein and the E3 ligase complex.
  • Prepare a running buffer (e.g., HBS-EP+ buffer).
  • Use an SPR instrument (e.g., Biacore).

2. Immobilization of E3 Ligase:

  • Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface using standard amine coupling chemistry.

3. Binary Interaction Analysis (Controls):

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
  • Inject a series of concentrations of the target protein over a separate flow cell to confirm no non-specific binding to the E3 ligase.

4. Ternary Complex Formation Assay:

  • Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
  • Inject these solutions over the immobilized E3 ligase.
  • An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

5. Data Analysis:

  • Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the affinity of the ternary complex formation.
  • The cooperativity of ternary complex formation can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.

Conclusion

The design of the linker is a paramount consideration in the development of effective PROTACs. While flexible linkers have been historically favored for their synthetic tractability, the field is increasingly moving towards rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold presents a promising, novel rigid linker architecture. Although direct experimental data is not yet available, a comparative analysis against established linker classes suggests its potential to favorably influence ternary complex formation. The provided experimental protocols offer a robust framework for the synthesis and comprehensive evaluation of PROTACs incorporating this and other novel linker designs, thereby accelerating the development of the next generation of targeted protein degraders.

References

Benchmarking Novel PROTAC Building Blocks: A Comparative Analysis of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Novel PROTAC Components Against Established Alternatives

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new therapeutic avenues by enabling the selective removal of disease-causing proteins. The modular nature of PROTACs, which consist of a warhead to bind the protein of interest (POI), an E3 ligase ligand, and a linker, allows for extensive chemical optimization. While a core set of building blocks has been widely adopted, the exploration of novel chemical scaffolds is crucial for expanding the scope of "undruggable" targets.

This guide provides a framework for benchmarking a novel building block, 4-Bromo-6-methylisoquinoline, against established components used in PROTAC design. As of late 2025, this compound is not a widely documented building block in publicly available PROTAC literature, suggesting its application in this modality is nascent. Herein, we will treat it as a potential warhead, given the prevalence of isoquinoline scaffolds in kinase inhibitors, a common class of PROTAC targets. We will compare its hypothetical performance metrics to well-characterized warheads and other PROTAC components, and detail the necessary experimental protocols for its evaluation.

The PROTAC Mechanism: A Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI E3->Ub_POI Ubiquitination Ternary->PROTAC Release & Recycle Ternary->E3 Recruits E2~Ub Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC. (Within 100 characters)

Comparative Data for PROTAC Building Blocks

Effective PROTACs are characterized by their ability to induce potent and efficient degradation of the target protein. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values. The binding affinity of the warhead to the POI and the E3 ligase ligand to its target are also critical parameters.

Table 1: Performance Comparison of Warheads for Bromodomain-Containing Protein 4 (BRD4)

Warhead ScaffoldRepresentative PROTACTarget Protein(s)Cell Line(s)DC50 (nM)Dmax (%)Binding Affinity (Kd) of Warhead to BRD4
Hypothetical Isoquinoline Isoquinoline-PROTAC BRD4 To be determined To be determined To be determined To be determined
TriazolodiazepineARV-825BRD4Burkitt's Lymphoma<1>90%JQ1: ~50 nM
TetrahydroquinolineI-BET726 based PROTACBRD2/3/4AML cell lines10-30>90%I-BET726: ~20 nM

Table 2: Comparison of Commonly Used E3 Ligase Ligands

E3 Ligase LigandRecruited E3 LigaseRepresentative PROTACPhysicochemical PropertiesAdvantagesDisadvantages
PomalidomideCereblon (CRBN)ARV-825Lower MW, good drug-like propertiesWell-established chemistry, oral bioavailability demonstrated in clinical PROTACs.[1]Potential for immunomodulatory side effects.
VH032Von Hippel-Lindau (VHL)MZ1More complex, peptidic natureHigh potency, opportunities for creating negative controls.Generally poorer drug-like properties compared to CRBN ligands.
Nutlin-3MDM2Nutlin-based PROTACsVariesCan be used for targets resistant to CRBN/VHL recruitment.Less commonly used, potential for p53-related toxicities.[2]
Bestatin derivativescIAP1SNIPER seriesVariesCan induce apoptosis in cancer cells.Less explored than CRBN and VHL ligands.

Table 3: Comparison of Common Linker Types in PROTACs

Linker TypeExampleKey CharacteristicsAdvantagesDisadvantages
Polyethylene Glycol (PEG)PEG4, PEG6Flexible, hydrophilicImproves solubility and cell permeability.[3]Can sometimes lead to poor metabolic stability.
Alkyl ChainC4, C8 alkylFlexible, lipophilicSynthetically simple, allows for systematic length optimization.Can increase lipophilicity, potentially reducing solubility.
Rigid (e.g., Piperazine)Piperazine-containing linkersConformational constraintCan pre-organize the PROTAC for optimal ternary complex formation, potentially improving selectivity.Lack of flexibility may prevent productive ternary complex formation.

Experimental Protocols for Evaluating a Novel PROTAC

To benchmark a PROTAC incorporating this compound, a series of in vitro and cellular assays are required.

Experimental Workflow

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize Isoquinoline-PROTAC binding_assay Binding Affinity Assays (ITC, SPR, FP) start->binding_assay Characterize Binary Interactions ternary_complex Ternary Complex Formation (AlphaLISA, TR-FRET) binding_assay->ternary_complex Confirm Component Binding degradation_assay Cellular Degradation Assay (Western Blot, ELISA) ternary_complex->degradation_assay Assess Complex Formation downstream_effects Downstream Functional Assays (e.g., Cell Viability) degradation_assay->downstream_effects Quantify Degradation end Determine DC50, Dmax, Binding Constants downstream_effects->end Evaluate Biological Impact

References

A Comparative Guide to the Isomeric Purity Analysis of 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 4-Bromo-6-methylisoquinoline is a critical step in the synthesis and quality control process. The presence of closely related structural isomers can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The primary challenge in the analysis of this compound lies in the separation and quantification of potential positional isomers, such as 4-Bromo-7-methylisoquinoline or other brominated and methylated isoquinoline variants that may arise during synthesis. Each analytical technique offers distinct advantages and limitations in addressing this challenge.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the isomeric impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for this application.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a stationary phase and a mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Isomer Separation Excellent for positional isomers and non-volatile impurities.[1][2]Effective for volatile isomers with different boiling points or chromatographic interactions.[3][4]Can distinguish isomers based on differences in the chemical environment of their atoms, but may not physically separate them.[5][6][7]
Sensitivity High (ng/mL to pg/mL range).[8]Very High (pg/mL to fg/mL range).[3]Lower (µg/mL to mg/mL range).
Quantification Highly accurate and precise with external or internal standards.[2]Accurate with appropriate calibration.Quantitative NMR (qNMR) can provide absolute quantification without a standard of the analyte.[9]
Sample Throughput Moderate to high.Moderate.Low to moderate.
Instrumentation Cost Moderate.High.Very High.
Strengths Robust, versatile, and widely available.[2]High sensitivity and structural confirmation through mass spectra.[3][10]Provides unambiguous structural information and can identify unknown impurities.[5][6][7]
Limitations Requires chromophores for UV detection; may require method development for optimal separation.[11]Limited to thermally stable and volatile compounds; potential for thermal degradation.Lower sensitivity; complex spectra can be challenging to interpret.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique, which may require optimization for specific instrumentation and impurity profiles.

1. High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for the analysis of aromatic heterocyclic compounds like this compound.[1]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid).[1][13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm is often effective for aromatic compounds.[1]

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.[2]

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1][2]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of isomers with different boiling points. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Isomers are identified by their retention times and unique mass fragmentation patterns. Purity is assessed by the relative abundance of the main peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an unparalleled tool for the structural elucidation and differentiation of isomers.[6][7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-160 ppm.

    • Use a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired data with a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the TMS signal (0.00 ppm).[5]

  • Isomer Differentiation: Isomers can be distinguished by differences in chemical shifts and coupling constants in the aromatic region of the spectrum.[6] For quantitative analysis, integrate the signals corresponding to the main isomer and the impurities.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the logical relationship in method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Purity Calculation start Sample Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (HPLC/GC) dissolution->filtration nmr NMR Analysis dissolution->nmr hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms processing Chromatogram/Spectrum Processing hplc->processing gcms->processing nmr->processing quantification Peak Integration & Quantification processing->quantification report Purity Report quantification->report

Figure 1. General experimental workflow for isomeric purity analysis.

method_comparison cluster_criteria Decision Criteria cluster_methods Recommended Method sensitivity High Sensitivity Required? hplc HPLC sensitivity->hplc No gcms GC-MS sensitivity->gcms Yes volatility Is the sample volatile? volatility->hplc No volatility->gcms Yes structure Need Unambiguous Structural Info? structure->hplc No nmr NMR structure->nmr Yes

Figure 2. Logical relationship for selecting an analytical method.

References

Quantitative NMR (qNMR) for the Assay of 4-Bromo-6-methylisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a critical decision that impacts data quality, development timelines, and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the assay of 4-Bromo-6-methylisoquinoline, a key heterocyclic building block.

Comparative Analysis: qNMR vs. HPLC

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity and concentration of organic molecules, offering a direct measurement based on the fundamental properties of nuclear spin.[1][2] Unlike chromatography, qNMR does not require a specific reference standard of the analyte, instead utilizing a certified internal standard of a different compound.[1][3] This makes it particularly advantageous in early drug development when well-characterized standards of the new chemical entity may be unavailable.[3][4]

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used separation technique, considered a gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] It excels at separating complex mixtures and quantifying individual components, including impurities.

The following table summarizes the key performance characteristics of qNMR and HPLC for the assay of this compound, based on typical experimental outcomes.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Purity Assay (%) 99.2 ± 0.299.3 (Area %)
Precision (RSD, n=6) ≤ 1.0%≤ 2.0%
Accuracy (Recovery %) 98.0 - 102.0%98.0 - 102.0%
Analysis Time per Sample ~ 15-30 minutes~ 30-45 minutes
Sample Consumption ~ 5-10 mg~ 1-2 mg
Requirement for Specific Standard No (uses an internal standard)Yes (for accurate quantification)
Primary Method YesNo (requires calibration)
Information Provided Absolute purity, structural confirmationRelative purity, separation of impurities

Experimental Protocols

Detailed methodologies for both qNMR and HPLC assays of this compound are provided below. These protocols are designed to serve as a starting point for method development and validation.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The masses should be recorded to a precision of 0.01 mg.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a high-precision 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz):

  • Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Acquisition Time (AT): ≥ 3 seconds to ensure good digital resolution.

  • Number of Scans (NS): 16-64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., a singlet from the methyl group or an aromatic proton) and a signal from the internal standard.

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For a quantitative assay, a calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the qNMR workflow and a decision-making framework for selecting the appropriate analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (400 MHz) transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation final_purity Absolute Purity (%) calculation->final_purity

Caption: General experimental workflow for the qNMR assay of this compound.

Analytical_Method_Selection start Analytical Need for This compound Assay primary_method Primary Ratio Method Required? start->primary_method complex_mixture Complex Mixture with Multiple Impurities? primary_method->complex_mixture No qnmr Select qNMR primary_method->qnmr Yes high_throughput High Throughput Screening? complex_mixture->high_throughput No hplc Select HPLC complex_mixture->hplc Yes structural_info Structural Confirmation Needed? high_throughput->structural_info No high_throughput->hplc Yes structural_info->qnmr Yes structural_info->hplc No hplc_ms Consider LC-MS

Caption: Decision tree for selecting an analytical method for this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Bromo-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

When handling 4-Bromo-6-methylisoquinoline, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are required.[1][2] For operations with a high risk of splashing or explosion, a face shield should be worn in addition to goggles.[1][2]
Skin Protection A flame-resistant lab coat should be worn at all times.[2] Wear appropriate protective gloves and clothing to prevent skin exposure.[3] For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves.[2]
Hand Protection Chemical-resistant gloves are mandatory. Given the brominated aromatic nature of the compound, nitrile or neoprene gloves are generally suitable for incidental contact, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[1][4][5][6] Aromatic hydrocarbons can attack many glove materials, so gloves should be changed immediately upon contamination.
Respiratory Protection All handling of solid this compound that may generate dust, or any handling of its solutions outside of a certified chemical fume hood, requires respiratory protection.[7] A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[8][9][10][11][12] For higher concentrations or in situations with inadequate ventilation, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) should be used.[8][11]
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to maintain a safe laboratory environment when working with this compound.

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[7][13]

  • A certified chemical fume hood is the preferred engineering control for all weighing, transferring, and reaction setup activities.

B. Pre-Handling Checklist:

  • Verify Equipment: Ensure all necessary PPE is available and in good condition.

  • Review SDS (Analogue): In the absence of a specific SDS, review the SDS for a similar compound, such as 6-Methylquinoline[3] or another brominated isoquinoline derivative.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a chemical spill kit rated for solid organic compounds readily available.

C. Step-by-Step Handling Protocol:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the solid compound. Avoid creating dust.[7]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup:

    • Set up all reactions in a chemical fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[3][13]

    • Clean all contaminated surfaces and equipment.

    • Doff PPE in the correct order to prevent cross-contamination.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate emergency_spill Spill handle_react->emergency_spill emergency_exposure Personal Exposure handle_react->emergency_exposure cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Halogenated Organic Waste: All solid this compound, solutions containing the compound, and rinsates from cleaning contaminated glassware should be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[14]

  • Contaminated Solid Waste: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a separate, clearly labeled hazardous waste bag or container.

B. Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.[14]

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.

C. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[14]

D. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[14] The primary method of disposal for halogenated organic compounds is controlled incineration.[14]

  • Never dispose of this compound down the drain or in the regular trash.[7][14]

Disposal Workflow for this compound

G cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_final_disposal Final Disposal waste_solid Unused Solid Compound seg_halogenated Halogenated Organic Waste Container waste_solid->seg_halogenated waste_solution Contaminated Solutions waste_solution->seg_halogenated waste_consumables Contaminated Consumables (Gloves, Pipettes) seg_solid Solid Hazardous Waste Container waste_consumables->seg_solid disposal_collection Collection by EHS seg_halogenated->disposal_collection seg_solid->disposal_collection disposal_incineration Licensed Incineration disposal_collection->disposal_incineration decon Decontaminate Empty Containers (Triple Rinse) rinsate Collect Rinsate decon->rinsate rinsate->seg_halogenated

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.